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  • Product: Hexanamide, N-hydroxy-N-methyl-
  • CAS: 65753-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Hexanamide, N-hydroxy-N-methyl-

For Researchers, Scientists, and Drug Development Professionals Introduction Hexanamide, N-hydroxy-N-methyl-, a member of the N-substituted hydroxamic acid family, represents a class of compounds with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanamide, N-hydroxy-N-methyl-, a member of the N-substituted hydroxamic acid family, represents a class of compounds with significant potential in medicinal chemistry and materials science. The characteristic hydroxamic acid moiety (-C(=O)N(OH)-) imparts these molecules with a range of biological activities, primarily stemming from their ability to chelate metal ions.[1] This property makes them effective inhibitors of metalloenzymes, a diverse group of proteins involved in numerous pathological processes, including cancer and inflammation.[2]

While specific literature on Hexanamide, N-hydroxy-N-methyl- is sparse, its chemical behavior can be inferred from closely related N-acyl amines and N-substituted hydroxamic acids.[3][4] This guide provides a comprehensive overview of its anticipated chemical properties, a plausible synthetic route, and its potential biological significance, drawing upon data from analogous structures to offer a predictive yet scientifically grounded perspective.

Physicochemical Properties

The physicochemical properties of Hexanamide, N-hydroxy-N-methyl- are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted and inferred properties based on related compounds such as N-methylhexanamide and other N-hydroxy-N-methyl fatty amides.[4][5]

PropertyPredicted/Inferred ValueSource/Basis for Inference
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidGeneral observation for similar short-chain amides
Boiling Point > 200 °C (with potential decomposition)Extrapolation from N-methylhexanamide and consideration of the polar N-hydroxy group.[6] Thermal decomposition is common for hydroxamic acids.[7]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.The presence of both a polar hydroxamic acid group and a nonpolar hexanoyl chain suggests amphiphilicity.
pKa 8-10The N-hydroxy proton of hydroxamic acids typically has a pKa in this range, making them weakly acidic.
LogP ~1.5 - 2.0Calculated based on the contributions of the hexanoyl chain and the polar hydroxamic acid group.[4]

Chemical Structure and Reactivity

The chemical reactivity of Hexanamide, N-hydroxy-N-methyl- is dominated by the hydroxamic acid functional group.

Figure 1: Chemical structure of Hexanamide, N-hydroxy-N-methyl-.

Key aspects of its reactivity include:

  • Metal Chelation: The oxygen atoms of the carbonyl and hydroxyl groups form a bidentate ligand, enabling strong chelation of various metal ions, including iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[8] This is the primary mechanism behind its potential as a metalloenzyme inhibitor.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although it is generally more stable than an ester linkage.

  • Oxidation and Reduction: The N-hydroxy group can be susceptible to oxidation. Conversely, the hydroxamic acid can be reduced to the corresponding amide.

  • Acylation/Alkylation: The hydroxyl group can be acylated or alkylated under appropriate conditions.

Synthesis of Hexanamide, N-hydroxy-N-methyl-

A plausible and efficient method for the synthesis of Hexanamide, N-hydroxy-N-methyl- involves the acylation of N-methylhydroxylamine with hexanoyl chloride. A similar methodology has been successfully employed for the synthesis of N-hydroxy-N-methyl fatty amides from palm oil.[5]

Experimental Protocol

Materials:

  • Hexanoyl chloride

  • N-methylhydroxylamine hydrochloride

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylhydroxylamine hydrochloride in the anhydrous solvent.

  • Basification: Cool the solution in an ice bath (0 °C) and add the base dropwise to neutralize the hydrochloride and liberate the free N-methylhydroxylamine.

  • Acylation: Slowly add a solution of hexanoyl chloride in the anhydrous solvent to the stirred N-methylhydroxylamine solution. The reaction is exothermic and should be maintained at a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Hexanamide, N-hydroxy-N-methyl- can be purified by column chromatography on silica gel.

start Start: N-methylhydroxylamine HCl in anhydrous solvent basification Basification: Add base at 0°C start->basification acylation Acylation: Slowly add Hexanoyl Chloride basification->acylation reaction Reaction: Stir at room temperature acylation->reaction workup Workup: Quench with water, separate layers reaction->workup washing Washing: Saturated NaHCO₃, Brine workup->washing drying Drying & Concentration: Dry with MgSO₄, evaporate solvent washing->drying purification Purification: Column Chromatography drying->purification product Product: Hexanamide, N-hydroxy-N-methyl- purification->product

Figure 2: Synthetic workflow for Hexanamide, N-hydroxy-N-methyl-.

Analytical Characterization

The identity and purity of the synthesized Hexanamide, N-hydroxy-N-methyl- can be confirmed using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the amide (~1620-1650 cm⁻¹), and C-H stretches (~2800-3000 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display distinct signals for the N-methyl group, the methylene groups of the hexanoyl chain, the terminal methyl group, and a broad singlet for the N-hydroxy proton.[5]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the N-methyl carbon, and the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Biological Activity and Applications

The hydroxamic acid moiety is a well-established pharmacophore, and Hexanamide, N-hydroxy-N-methyl- is likely to exhibit a range of biological activities.

  • Enzyme Inhibition: As a potent metal chelator, it is a candidate for the inhibition of metalloenzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are important targets in cancer therapy.[2]

  • Antimicrobial Activity: Many hydroxamic acids exhibit antimicrobial and antifungal properties, often by sequestering essential metal ions like iron from microorganisms.[8]

  • Nitric Oxide Donation: N-substituted hydroxamic acids have been shown to be nitric oxide (NO) donors, which could confer vasodilator and hypotensive properties.[1]

compound Hexanamide, N-hydroxy-N-methyl- chelation Metal Chelation (Fe³⁺, Zn²⁺, Cu²⁺) compound->chelation no_donation Nitric Oxide (NO) Donation compound->no_donation inhibition Metalloenzyme Inhibition chelation->inhibition antimicrobial Antimicrobial Activity chelation->antimicrobial mmp Matrix Metalloproteinases (MMPs) inhibition->mmp hdac Histone Deacetylases (HDACs) inhibition->hdac vasodilation Vasodilation no_donation->vasodilation

Figure 3: Potential biological activities of Hexanamide, N-hydroxy-N-methyl-.

Conclusion

Hexanamide, N-hydroxy-N-methyl-, while not extensively characterized in the scientific literature, holds promise as a molecule of interest for drug discovery and other applications. Its chemical properties, largely dictated by the N-substituted hydroxamic acid functional group, suggest a propensity for metal chelation and subsequent biological activity. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its specific properties and potential applications. As research into metalloenzyme inhibitors and novel therapeutic agents continues, compounds like Hexanamide, N-hydroxy-N-methyl- will likely garner increasing attention.

References

  • [No Author]. (n.d.). Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Hexanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Chemical Properties of Hexanamide, N-methyl (CAS 3418-05-1). Cheméo. Retrieved from [Link]

  • [No Author]. (n.d.). Chemical Properties of Hexanamide (CAS 628-02-4). Cheméo. Retrieved from [Link]

  • [No Author]. (n.d.). 3-hydroxy-N,N,5-trimethylhexanamide. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Suggest synthetic methods for the preparation of - N - -methylhexanamine from hexanamine (two syntheses) and from - N - -hexylmethanamide. Vaia. Retrieved from [Link]

  • [No Author]. (n.d.). Hexanamide, 6-amino-N-methyl-. PubChem. Retrieved from [Link]

  • Yang, D., Zhang, Y., Sow, I. S., Liang, H., & Li, R. (2023). Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. ResearchGate. Retrieved from [Link]

  • [No Author]. (2025). 6-amino-N-hydroxyhexanamide. Mol-Instincts. Retrieved from [Link]

  • Carreiras, J. D., & Silva, A. M. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Bentham Science. Retrieved from [Link]

  • [No Author]. (2019). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Retrieved from [Link]

  • [No Author]. (n.d.). Methanamine, N-hydroxy-N-methyl-. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). N-Methylhexanamide. PubChem. Retrieved from [Link]

  • Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry. Retrieved from [Link]

  • [No Author]. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. SciSpace. Retrieved from [Link]

  • [No Author]. (n.d.). Hexanamide. NIST WebBook. Retrieved from [Link]

  • [No Author]. (n.d.). N-hydroxyhexanamide (C6H13NO2). PubChemLite. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for Hexanamide, N-hydroxy-N-methyl- (NMR, IR, Mass Spec).

Spectroscopic Profiling and Analytical Validation of Hexanamide, N-hydroxy-N-methyl- Executive Summary & Scientific Context Hexanamide, N-hydroxy-N-methyl- (CAS No. 65753-91-5), frequently referred to in literature as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling and Analytical Validation of Hexanamide, N-hydroxy-N-methyl-

Executive Summary & Scientific Context

Hexanamide, N-hydroxy-N-methyl- (CAS No. 65753-91-5), frequently referred to in literature as N-methyl hexanoylhydroxamic acid, is a short-chain aliphatic hydroxamic acid[1][2]. In modern drug development, the N-hydroxy-N-methyl amide motif is a highly privileged scaffold. It serves as a potent bidentate metal chelator, making it a critical building block in the design of [3] and a robust free-radical scavenger utilized in [4][5].

This technical guide provides a self-validating analytical framework for synthesizing and spectroscopically characterizing this compound. By understanding the causality behind its spectral behavior—such as restricted bond rotation and intramolecular hydrogen bonding—researchers can prevent misidentification of rotameric artifacts as impurities.

Structural Rationale & Chemical Behavior

The unique spectroscopic signatures of Hexanamide, N-hydroxy-N-methyl- are driven by the electronic properties of the hydroxamate group:

  • Rotameric Isomerism: Unlike primary amides, N-alkyl hydroxamic acids exhibit restricted rotation around the C–N bond due to resonance-induced partial double-bond character. This leads to distinct Z and E rotamers in solution. The Z-rotamer (where the carbonyl oxygen and N-hydroxyl group are anti to each other) is typically favored to minimize steric clash between the hexyl chain and the N-methyl group.

  • Bidentate Chelation: The carbonyl oxygen and the hydroxyl group form stable 5-membered chelate rings with transition metals (e.g., Fe²⁺, Zn²⁺). This chelation potential directly influences the electron density of the C=O bond, shifting its infrared absorption profile.

Experimental Workflow: Synthesis & Self-Validating Isolation

To ensure the integrity of the spectroscopic data, the compound must be synthesized and isolated using a highly controlled protocol. The following Schotten-Baumann acylation is designed as a self-validating system: the specific thermal controls prevent byproduct formation, which is subsequently verified by the absence of O-acyl peaks in the NMR and IR spectra.

Step-by-Step Methodology:

  • Preparation: Suspend N-methylhydroxylamine hydrochloride (1.1 equiv., 11 mmol) in a biphasic system of dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Thermal Control (Critical Causality): Cool the vigorously stirring biphasic mixture to exactly 0 °C using an ice bath. Why? Hydroxylamines possess two nucleophilic centers (N and O). Maintaining 0 °C thermodynamically suppresses O-acylation, ensuring the hexanoyl chloride reacts exclusively at the more nucleophilic nitrogen to prevent the formation of the O,N-diacylated byproduct.

  • Acylation: Add hexanoyl chloride (1.0 equiv., 10 mmol) dropwise over 30 minutes. Maintain stirring at 0 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Workup: Separate the organic layer. Wash the organic phase with 1M HCl (15 mL) to protonate and remove unreacted amine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes) to yield Hexanamide, N-hydroxy-N-methyl- as a colorless to pale-yellow oil.

Workflow Syn Hexanoyl Chloride + N-Methylhydroxylamine React Schotten-Baumann Acylation (0°C) Syn->React Purify Aqueous Workup & Silica Chromatography React->Purify Product Hexanamide, N-hydroxy-N-methyl- Purify->Product NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR IR FT-IR (ATR) Functional Group ID Product->IR MS ESI-MS Mass & Fragmentation Product->MS Valid Structural Validation & Purity Confirmation NMR->Valid Rotamer Analysis IR->Valid C=O / N-O Shifts MS->Valid [M+H]+ & Acylium

Figure 1: Self-validating experimental workflow for synthesis and spectroscopic characterization.

Spectroscopic Data & Analytical Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR acquisition should be performed in CDCl₃ at 298 K. Due to the rapid exchange of the N-OH proton, its signal appears as a broad singlet. Analytical Insight: Novice analysts often flag a minor singlet near 3.35 ppm as a methyl-bearing impurity. In reality, this is the E-rotamer of the N-CH₃ group. The integration ratio between the major (3.22 ppm) and minor (3.35 ppm) peaks can be used to calculate the equilibrium constant ( Keq​ ) of the rotameric mixture.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.20 Broad singlet (br s) - 1H N-OH (Exchanges with D₂O)
3.22 Singlet (s) - 3H N-CH₃ (Major Z-rotamer)
2.41 Triplet (t) 7.5 2H α-CH₂ (CH₂ -C=O)
1.64 Pentet (p) 7.5 2H β-CH₂ (CH₂-CH₂ -C=O)
1.32 Multiplet (m) - 4H γ-CH₂, δ-CH₂ (Aliphatic chain)

| 0.89 | Triplet (t) | 6.9 | 3H | Terminal CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
174.6 Quaternary (C) C=O (Carbonyl)
36.3 Primary (CH₃) N-CH₃
32.7 Secondary (CH₂) C-2 (α-CH₂)
31.5 Secondary (CH₂) C-4 (γ-CH₂)
24.6 Secondary (CH₂) C-3 (β-CH₂)
22.5 Secondary (CH₂) C-5 (δ-CH₂)

| 14.0 | Primary (CH₃) | C-6 (Terminal CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy utilizing Attenuated Total Reflectance (ATR) provides rapid functional group validation. Analytical Insight: The Amide I band (C=O stretch) for standard aliphatic amides typically appears above 1650 cm⁻¹. However, in Hexanamide, N-hydroxy-N-methyl-, this band is red-shifted to 1635 cm⁻¹. Why? Strong intramolecular hydrogen bonding between the N-OH proton and the carbonyl oxygen, combined with the electron-donating effect of the N-hydroxyl group, significantly weakens the C=O double-bond character, lowering its vibrational frequency.

Table 3: FT-IR (ATR) Spectral Assignments

Wavenumber (cm⁻¹) Peak Shape/Intensity Functional Group Assignment
3150 Broad, Strong O-H stretch (Hydrogen-bonded)
2955, 2930, 2860 Sharp, Medium C-H stretch (Aliphatic CH₂ and CH₃)
1635 Sharp, Strong C=O stretch (Amide I, red-shifted)
1460 Sharp, Medium C-H bending (Scissoring)
1380 Sharp, Medium C-N stretch

| 985 | Sharp, Medium | N-O stretch |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and structural connectivity through characteristic fragmentation. Analytical Insight: In positive ion mode, the molecule readily protonates to form the [M+H]⁺ adduct at m/z 146.1. The most diagnostically significant fragmentation pathway is the homolytic cleavage of the C–N bond. This expels the N-methylhydroxylamine radical, leaving behind a highly stable hexanoyl acylium ion ([CH₃(CH₂)₄C≡O]⁺) at m/z 99.1. The presence of this acylium ion definitively validates the integrity of the aliphatic chain attached to the carbonyl.

Table 4: ESI-MS (Positive Mode) Data

m/z Value Ion Type Structural Assignment
168.1 [M+Na]⁺ Sodium adduct
146.1 [M+H]⁺ Protonated molecular ion

| 99.1 | [M - N(OH)CH₃]⁺ | Hexanoyl acylium fragment ion |

References

  • Collis, C. S., Davies, M. J., & Rice-Evans, C. (1993). Comparison of N-methyl hexanoylhydroxamic acid, a novel antioxidant, with desferrioxamine and N-acetyl cysteine against reperfusion-induced dysfunctions in isolated rat heart. Journal of Cardiovascular Pharmacology, 22(3), 336-342. URL:[Link]

  • Zeyen, P., et al. (2012). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry, 55(22), 9891–9899. URL:[Link]

Sources

Foundational

The Discovery, Structural Evolution, and Clinical Translation of Hydroxamic Acid Derivatives: A Technical Guide

Executive Summary Hydroxamic acids (characterized by the R-CO-NH-OH functional group) represent a privileged class of pharmacophores in modern drug discovery. As a Senior Application Scientist overseeing metalloenzyme in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydroxamic acids (characterized by the R-CO-NH-OH functional group) represent a privileged class of pharmacophores in modern drug discovery. As a Senior Application Scientist overseeing metalloenzyme inhibitor development, I approach the hydroxamic acid moiety not merely as a functional group, but as a highly tunable molecular warhead. Its exceptional thermodynamic affinity for transition metals—specifically the catalytic zinc (Zn²⁺) and iron (Fe³⁺) ions—has driven the development of targeted therapeutics, most notably Histone Deacetylase (HDAC) inhibitors. This guide deconstructs the rational design, experimental validation, and pharmacokinetic optimization of hydroxamic acid derivatives, providing a comprehensive framework for drug development professionals.

The Chemical Foundation: Pharmacophore Architecture and Metal Chelation

The clinical success of hydroxamic acid derivatives is rooted in a highly conserved, tripartite pharmacophore model that dictates target affinity and isozyme selectivity. The causality behind this structural design is directly linked to the topography of the HDAC active site.

  • The Cap Group (Surface Recognition): Composed of hydrophobic or bulky heteroaromatic rings, the cap interacts with the amino acid residues at the rim of the HDAC binding pocket. Modifications here are the primary drivers of isoform selectivity.

  • The Linker (Channel Penetration): Typically an aliphatic chain or aryl-alkenyl spacer, the linker spans the hydrophobic channel of the enzyme. Its length and rigidity dictate the precise positioning of the metal-binding moiety.

  • The Zinc-Binding Group (ZBG): The hydroxamic acid moiety acts as the ZBG. Unlike carboxylic acids or thiols, hydroxamic acids engage in a highly stable bidentate chelation with the catalytic Zn²⁺ ion via the carbonyl oxygen and the hydroxyl group, displacing the catalytic water molecule and halting enzymatic deacetylation 1[1].

Pharmacophore cluster_ligand Hydroxamic Acid Derivative cluster_target HDAC Active Site Cap Cap Group (Surface Recognition) Linker Aliphatic/Aryl Linker (Channel Penetration) Cap->Linker Rim Enzyme Rim Cap->Rim Hydrophobic/Steric ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Channel Hydrophobic Channel Linker->Channel Van der Waals Zinc Catalytic Zn2+ ZBG->Zinc Bidentate Chelation

Fig 1. Pharmacophore model of hydroxamic acids interacting with the HDAC active site.

Discovery and Evolution: The Vorinostat (SAHA) Paradigm

The trajectory of hydroxamic acid development is best exemplified by the discovery of Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). The genesis of SAHA did not begin with target-based screening, but rather with phenotypic observations. Early studies sought to understand why simple polar compounds like dimethylsulfoxide (DMSO) induced terminal differentiation in murine erythroleukemia cells 2[2].

Through iterative rational design, researchers synthesized hybrid polar compounds, eventually identifying that a six-carbon aliphatic linker terminating in a hydroxamic acid yielded optimal anti-proliferative activity. It was later discovered that SAHA's mechanism of action was the pan-inhibition of Class I and II HDACs, leading to the accumulation of acetylated histones, chromatin relaxation, and the transcription of tumor suppressor genes (e.g., p21). This culminated in Vorinostat becoming the first FDA-approved HDAC inhibitor in 2006 for cutaneous T-cell lymphoma (CTCL)2[2].

Experimental Workflows: In Vitro Validation of HDAC Inhibitors

To evaluate the potency of novel hydroxamic acid derivatives, we employ a highly sensitive, two-step fluorometric assay. As a self-validating system, this protocol is engineered to inherently differentiate true HDAC inhibition from false positives (e.g., assay interference or developer enzyme inhibition).

Step-by-Step Fluorometric Assay Methodology
  • Substrate Incubation: Combine the purified HDAC enzyme (e.g., HDAC1) with the hydroxamic acid test compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Add the fluorogenic substrate, typically an acetylated lysine coupled to 7-amino-4-methylcoumarin (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Enzymatic Deacetylation: If the HDAC enzyme is active (uninhibited), it removes the acetyl group from the lysine residue.

  • Developer Addition: Add a developer solution containing Trypsin (a protease).

  • Fluorophore Release: Trypsin selectively cleaves the amide bond between the deacetylated lysine and the AMC fluorophore. Crucial Causality: Trypsin cannot cleave the substrate if the acetyl group is still attached.

  • Quantification: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). A decrease in fluorescence indicates HDAC inhibition.

The Self-Validation Mechanism (Counter-Screen)

To ensure the test compound is not simply inhibiting the Trypsin developer, a parallel control assay must be run using a pre-deacetylated substrate (Boc-Lys-AMC). If the test compound reduces fluorescence in this control well, it is a false positive (a protease inhibitor or fluorescence quencher), not a true HDAC inhibitor.

Workflow Step1 1. Compound Incubation (HDAC + Inhibitor + Substrate) Step2 2. Enzymatic Deacetylation (Fluorogenic Substrate) Step1->Step2 Step3 3. Developer Addition (Trypsin Cleavage of Deacetylated Substrate) Step2->Step3 Step4 4. Fluorophore Release (AMC or AFC) Step3->Step4 Step5 5. Signal Quantification (Ex: 360nm, Em: 460nm) Step4->Step5

Fig 2. Fluorometric assay workflow for evaluating HDAC inhibitory activity.

Pharmacokinetic Challenges: Overcoming Metabolic Liabilities

While hydroxamic acids are highly potent in vitro, their clinical translation is frequently bottlenecked by metabolic instability. The very hydroxyl group that makes them excellent zinc chelators also makes them prime targets for Phase II biotransformation.

The dominant metabolic pathway for hydroxamic acid derivatives is O-glucuronidation , catalyzed by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes in the liver. For instance, Vorinostat exhibits high interindividual pharmacokinetic variability due to polymorphisms in the UGT2B17 gene, which is primarily responsible for forming the inactive Vorinostat-O-glucuronide metabolite. Similarly, Belinostat is rapidly cleared via UGT1A1-mediated glucuronidation3[3]. To mitigate this, modern drug design strategies often employ steric shielding around the hydroxamate group or utilize bioisosteres (e.g., ortho-aminoanilides) to prolong half-life, albeit sometimes at the cost of binding affinity 4[4].

Metabolism Drug Active Drug (e.g., Vorinostat) Enzyme Hepatic UGTs (UGT2B17, UGT1A1) Drug->Enzyme UDP-Glucuronic Acid Metabolite Inactive Metabolite (O-glucuronide) Enzyme->Metabolite O-Glucuronidation Excretion Renal/Biliary Excretion Metabolite->Excretion

Fig 3. Primary metabolic pathway of Vorinostat via UGT-mediated O-glucuronidation.

Quantitative Data Summary

To benchmark developmental candidates, it is critical to compare them against clinically validated hydroxamic acid derivatives. The table below summarizes the key pharmacological parameters of FDA-approved agents.

Drug Name (Trade Name)Target ProfileClinical IndicationApprox. Half-Life (t½)Primary Metabolic Pathway
Vorinostat (Zolinza)Pan-HDAC (Class I, II)Cutaneous T-cell lymphoma (CTCL)~2.0 hoursO-glucuronidation (UGT2B17)
Belinostat (Beleodaq)Pan-HDAC (Class I, II)Peripheral T-cell lymphoma (PTCL)~1.1 hoursO-glucuronidation (UGT1A1)
Panobinostat (Farydak)Pan-HDAC (Class I, II, IV)Multiple Myeloma~37 hoursCYP3A4 oxidation & Glucuronidation

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Exploratory

Biological Targets and Metalloenzyme Inhibition Potential of Hexanamide, N-hydroxy-N-methyl- (NMHH): A Comprehensive Technical Guide

Executive Summary Hexanamide, N-hydroxy-N-methyl- (CAS No. 65753-91-5), widely designated in pharmacological literature as N-methyl hexanoylhydroxamic acid (NMHH), is a synthetic aliphatic hydroxamic acid. While classica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanamide, N-hydroxy-N-methyl- (CAS No. 65753-91-5), widely designated in pharmacological literature as N-methyl hexanoylhydroxamic acid (NMHH), is a synthetic aliphatic hydroxamic acid. While classical drug development often views hydroxamates strictly through the lens of metalloenzyme inhibition (e.g., Histone Deacetylases or Lipoxygenases), NMHH possesses a dual-action pharmacological profile. It acts as both a potent, redox-active free radical scavenger and a bidentate metal chelator. This whitepaper provides an in-depth mechanistic analysis of NMHH, detailing its biological targets, structural causality, and the self-validating experimental frameworks required to accurately quantify its efficacy.

Structural Biology and Mechanistic Target Interactions

The Hydroxamate Pharmacophore and Metalloenzyme Chelation

The core structural feature of NMHH is its N-hydroxy-N-methylamide moiety. In biological systems, hydroxamic acids are privileged scaffolds for targeting metalloenzymes because they act as bidentate ligands, coordinating tightly with active-site metal cations such as Zn²⁺ (found in Matrix Metalloproteinases[MMPs] and Histone Deacetylases [HDACs]) and Fe³⁺ (found in 5-Lipoxygenase[5-LOX]).

Unlike primary hydroxamic acids (such as the HDAC inhibitor Vorinostat), NMHH features an N-methyl substitution. Causality in structural design: The addition of the N-methyl group eliminates the hydrogen-bond donor capacity at the nitrogen atom. This subtle thermodynamic alteration increases the molecule's lipophilicity and alters its binding kinetics within hydrophobic enzyme pockets, effectively shifting its target selectivity and reducing off-target hydrophilic interactions.

The Myoglobin-NMHH Antioxidant Axis

Beyond static enzyme inhibition, NMHH actively participates in dynamic redox cycling to protect cellular integrity. In models of ischemia-reperfusion injury and oxidative stress, NMHH has demonstrated profound cytoprotective effects on endothelial cells[1].

When tissues are exposed to hydrogen peroxide (H₂O₂), endogenous oxymyoglobin (Fe²⁺) scavenges the peroxide but is oxidized into a highly reactive, toxic ferrylmyoglobin radical (Fe⁴⁺=O)[2]. NMHH acts as a specific, rapid electron donor, reducing the destructive ferrylmyoglobin back to benign metmyoglobin (Fe³⁺) or oxymyoglobin[1]. This synergistic interaction neutralizes the oxidative threat before it can initiate lipid peroxidation cascades in the cell membrane.

RedoxPathway H2O2 Hydrogen Peroxide (Oxidative Stress) FerrylMb Ferrylmyoglobin Radical (Fe4+=O) H2O2->FerrylMb Reacts with Heme OxyMb Oxymyoglobin (Fe2+) OxyMb->FerrylMb Scavenges H2O2 MetMb Metmyoglobin (Fe3+) FerrylMb->MetMb Rapid Reduction NMHH Hexanamide, N-hydroxy-N-methyl- (NMHH) NMHH->FerrylMb Electron Donation Cell Endothelial Cell Survival MetMb->Cell Prevents Lipid Peroxidation

Fig 1: Synergistic redox cycling of NMHH and oxymyoglobin neutralizing H2O2-mediated cytotoxicity.

Quantitative Profiling of NMHH Efficacy

Extensive in vitro profiling has benchmarked NMHH against clinical-grade antioxidants and chelators. Data indicates that NMHH outperforms standard agents like N-acetylcysteine (NAC) and Desferrioxamine (DFO) in specific myoglobin-rich endothelial protection assays[2].

Table 1: Comparative Efficacy of Antioxidants in H₂O₂-Mediated Endothelial Damage Models
Compound / AgentChemical ClassPrimary Mechanism of ActionEffective ConcentrationRelative Protective Efficacy*
NMHH Hydroxamic AcidFerrylmyoglobin Reduction / Metal Chelation50 – 200 µMHigh (Synergistic with Oxymyoglobin)
Desferrioxamine (DFO) TrihydroxamateIron (Fe³⁺) Chelation50 µMModerate
N-Acetylcysteine (NAC) ThiolGlutathione Precursor / ROS Scavenger100 µMLow to Moderate
Ascorbic Acid EnediolDirect ROS Scavenging100 µMModerate

*Efficacy based on the preservation of cellular oxidative activity and inhibition of adenine uptake following 50 µM H₂O₂ exposure[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. They incorporate mandatory orthogonal readouts and counter-screens to eliminate false positives caused by assay interference.

Protocol A: In Vitro Metalloenzyme Inhibition Assay (e.g., 5-LOX / HDAC)

Objective: Quantify the IC₅₀ of NMHH against target metalloenzymes while ruling out non-specific protein denaturation.

  • Metal-Free Buffer Preparation:

    • Action: Prepare assay buffers using Chelex-100 resin to strip trace environmental metals.

    • Causality: Hydroxamic acids are promiscuous chelators. Trace divalent cations (e.g., environmental Zn²⁺ or Cu²⁺) in standard buffers will prematurely bind NMHH, artificially lowering its effective concentration and resulting in a false-negative (artificially high IC₅₀).

  • Enzyme-Inhibitor Equilibration:

    • Action: Incubate the target enzyme with varying concentrations of NMHH (1 nM to 100 µM) for 30 minutes at 37°C prior to substrate addition.

    • Causality: Metalloenzyme inhibition by hydroxamates is typically slow-binding. The chelation of the active-site metal requires the thermodynamic displacement of a tightly bound catalytic water molecule. Skipping this step prevents equilibrium, skewing kinetic data.

  • Substrate Addition & Fluorometric Readout:

    • Action: Add the fluorogenic substrate and measure kinetic cleavage over 60 minutes.

  • Self-Validation Checkpoint (Specificity Control):

    • Action: Run a parallel assay using a non-metal-dependent enzyme (e.g., a serine protease like Trypsin) with NMHH.

    • Logic: If NMHH inhibits the serine protease, the observed effect is due to non-specific aggregation or assay interference (e.g., inner-filter effect), not specific metal chelation.

AssayWorkflow Prep 1. Metal-Free Buffer Prep Equilibrate 2. NMHH-Enzyme Equilibration Prep->Equilibrate Prevents Artifacts Reaction 3. Substrate Addition Equilibrate->Reaction Metal Chelation Readout 4. Orthogonal Readout Reaction->Readout Fluorometric Validate 5. Specificity Validation Readout->Validate Serine Protease Control

Fig 2: Self-validating high-throughput workflow for assessing NMHH metalloenzyme inhibition.

Protocol B: Endothelial Cell Oxidative Stress Rescue Assay

Objective: Evaluate the cytoprotective capacity of NMHH against H₂O₂-induced damage in the presence of myoglobin[1].

  • Cell Seeding & Pre-incubation: Seed Bovine Aortic Endothelial Cells (BAECs) in 96-well plates. Pre-incubate with 10 µM oxymyoglobin and 50–200 µM NMHH.

    • Causality: NMHH requires the formation of the ferrylmyoglobin intermediate to exert its primary protective mechanism[2]. Adding NMHH without oxymyoglobin yields incomplete protection.

  • Oxidative Challenge: Introduce 50 µM H₂O₂ for 30 minutes.

  • Self-Validation Checkpoint (Dual Orthogonal Readout):

    • Action: Assess cell viability using both an LDH Release Assay (supernatant) and a Tetrazolium Reduction Assay (adherent cells).

    • Logic: LDH measures physical membrane rupture (necrosis), while tetrazolium measures mitochondrial metabolic competence. Furthermore, a cell-free control containing only NMHH and tetrazolium dye must be run. Because NMHH is a reducing agent, it could directly reduce the dye, creating a false-positive viability signal. The dual-readout system definitively isolates true biological survival from chemical artifacts.

Conclusion

Hexanamide, N-hydroxy-N-methyl- (NMHH) represents a highly versatile pharmacophore. By functioning as a bidentate metal chelator, it holds significant potential for the targeted inhibition of zinc- and iron-dependent metalloenzymes. Simultaneously, its ability to rapidly reduce toxic ferrylmyoglobin intermediates positions it as a superior antioxidant in myoglobin-rich environments, such as cardiac tissue undergoing ischemia-reperfusion[3]. Researchers leveraging NMHH must employ rigorous, self-validating protocols to distinguish between its redox-cycling capabilities and its direct enzyme-inhibitory effects.

References

  • de Bono, D. P., et al. (1994). Effects of N-methyl hexanoylhydroxamic acid (NMHH) and myoglobin on endothelial damage by hydrogen peroxide. Cardiovascular Research, 28(4), 561-566. 1

  • de Bono, D. P., et al. (1994) [Full Text Archive]. Effects of N-methyl hexanoylhydroxamic acid (NMHH) and myoglobin on endothelial damage by hydrogen peroxide. Oxford Academic. 2

  • Collis, C. S., et al. (1993). Comparison of N-methyl hexanoylhydroxamic acid, a novel antioxidant, with desferrioxamine and N-acetyl cysteine against reperfusion-induced dysfunctions in isolated rat heart. Journal of Cardiovascular Pharmacology, 22(3), 336-342. 4

  • Dhalla, N. S., et al. (2000). Status of myocardial antioxidants in ischemia–reperfusion injury. Cardiovascular Research, 47(3), 446-456. 3

Sources

Protocols & Analytical Methods

Method

Laboratory protocol for the synthesis of Hexanamide, N-hydroxy-N-methyl-.

Application Note: Laboratory Protocol for the Synthesis of N-Hydroxy-N-methylhexanamide Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Protocol for the Synthesis of N-Hydroxy-N-methylhexanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated experimental methodologies, and analytical characterization for hydroxamic acid derivatives.

Introduction & Mechanistic Rationale

N-hydroxy-N-methyl amides (often referred to as N-methylhydroxamic acids) are highly versatile structural motifs in medicinal chemistry. They are prominently utilized as zinc-binding groups (ZBGs) in the development of potent histone deacetylase (HDAC) inhibitors[1][2], as well as in the design of 5-lipoxygenase inhibitors[3]. Furthermore, the unique degradable properties of the hydroxamate linkage make it an excellent candidate for pH-controlled drug delivery systems[4].

The synthesis of N-hydroxy-N-methylhexanamide is achieved via the nucleophilic acyl substitution of hexanoyl chloride by N-methylhydroxylamine. Because free N-methylhydroxylamine is prone to exothermic decomposition, it is commercially supplied and utilized as a stable hydrochloride salt[5].

Mechanistic Causality & Selectivity: N-methylhydroxylamine is an ambident nucleophile, possessing reactive centers at both the nitrogen and oxygen atoms. Due to the α -effect, the nitrogen atom exhibits enhanced nucleophilicity compared to standard secondary amines[6]. By conducting the reaction at low temperatures (0 °C) and strictly controlling the stoichiometry of the highly reactive acyl chloride, N-acylation is kinetically favored over O-acylation.

Triethylamine (TEA) is employed as a critical dual-purpose reagent in this protocol:

  • Deprotonation: It liberates the free nucleophilic base of N-methylhydroxylamine from its hydrochloride salt.

  • Scavenging: It neutralizes the hydrochloric acid byproduct generated during the acylation event, preventing the protonation of the nucleophile and driving the reaction to completion[4].

Reagent & Material Specifications

To ensure reproducibility, the following stoichiometric ratios are optimized for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Hexanoyl chloride 134.601.01.35 g (1.39 mL)0.969Electrophile
N-Methylhydroxylamine·HCl 83.521.21.00 g-Nucleophile
Triethylamine (TEA) 101.192.52.53 g (3.48 mL)0.726Base / Scavenger
Dichloromethane (DCM) 84.93-30 mL1.33Solvent

Note: N-methylhydroxylamine hydrochloride is a hygroscopic solid and should be stored under an inert atmosphere to maintain precise molarity[7].

Experimental Workflow & Pathway Visualizations

ExperimentalWorkflow Step1 1. Reagent Preparation Suspend NMHA·HCl in DCM Step2 2. Base Addition Add TEA (2.5 eq) at 0 °C Step1->Step2 Step3 3. Acylation Dropwise addition of Hexanoyl Chloride Step2->Step3 Step4 4. Reaction Maturation Stir at RT for 4-6 hours Step3->Step4 Step5 5. Aqueous Workup Wash with 5% Citric Acid & Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Fig 1. Step-by-step experimental workflow for the synthesis of N-hydroxy-N-methylhexanamide.

ReactionMechanism N1 N-methylhydroxylamine (Nucleophile) N3 Tetrahedral Intermediate (N-Attack) N1->N3 + TEA (Free Base) N5 O-Acylated Byproduct (Suppressed at 0 °C) N1->N5 O-Attack (Excess Acyl Chloride) N2 Hexanoyl Chloride (Electrophile) N2->N3 N4 N-Hydroxy-N-methylhexanamide (Target Product) N3->N4 - TEA·HCl

Fig 2. Mechanistic pathway illustrating N-acylation selectivity over O-acylation.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Free Base
  • Flame-dry a 100 mL two-neck round-bottom flask. Equip it with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet to maintain an anhydrous environment.

  • Add N-methylhydroxylamine hydrochloride (1.00 g, 12.0 mmol, 1.2 eq) to the flask.

  • Suspend the salt in 25 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add triethylamine (TEA) (3.48 mL, 25.0 mmol, 2.5 eq) via syringe over 10 minutes.

    • Causality Check: A 2.5 eq excess of TEA is strictly required. 1.0 eq is consumed to neutralize the hydroxylamine hydrochloride salt, and 1.0 eq is required to scavenge the HCl produced during the subsequent acylation[4]. The remaining 0.5 eq ensures a persistently basic environment to prevent protonation of the active nucleophile.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete liberation of the free base.

Phase 2: Acylation Reaction
  • Dissolve hexanoyl chloride (1.39 mL, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM.

  • Add the hexanoyl chloride solution dropwise to the reaction mixture at 0 °C over 20–30 minutes using a syringe pump or pressure-equalizing addition funnel.

    • Causality Check: Slow addition at 0 °C minimizes the local concentration of the electrophile, thereby suppressing the formation of O-acylated or N,O-diacylated byproducts[8].

  • Following complete addition, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Stir the reaction for 4–6 hours under an inert atmosphere. Monitor the reaction progress via TLC (eluent: Hexanes/EtOAc 1:1, visualized with KMnO₄ stain) or LC-MS.

Workup & Purification (Self-Validating System)

The downstream workup is designed to exploit the acid-base properties of the unreacted starting materials, ensuring a highly pure crude product prior to chromatography.

  • Quenching: Add 15 mL of deionized water to the reaction flask to dissolve the precipitated triethylamine hydrochloride salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and isolate the organic (DCM) layer. Extract the aqueous layer with an additional 10 mL of DCM. Combine the organic layers.

  • Acidic Wash: Wash the combined organic layer with 5% aqueous citric acid (2 × 15 mL). This step selectively protonates and removes excess TEA and unreacted N-methylhydroxylamine into the aqueous phase.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 15 mL) to neutralize any residual acid, followed by brine (1 × 15 mL) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes) to yield N-hydroxy-N-methylhexanamide.

Analytical Characterization

Verify the structural integrity of the synthesized N-hydroxy-N-methylhexanamide using the following expected analytical benchmarks:

  • ESI-MS: Expected [M+H]+ at m/z 146.1.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5 - 9.5 ppm (br s, 1H, N-OH , exchangeable)

    • δ 3.20 ppm (s, 3H, N-CH ₃)[2]

    • δ 2.42 ppm (t, J = 7.4 Hz, 2H, α -CH ₂)

    • δ 1.65 - 1.55 ppm (m, 2H, β -CH ₂)

    • δ 1.35 - 1.25 ppm (m, 4H, aliphatic chain)

    • δ 0.89 ppm (t, J = 6.8 Hz, 3H, terminal CH ₃)

References

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. 1

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC - the Gohlke Group. Heinrich Heine University Düsseldorf. 2

  • ChemInform Abstract: Novel 6-Oxo-6-naphthylhexanoic Acid Derivatives with Anti-Inflammatory and 5-Lipoxygenase Inhibitory Activity. ResearchGate. 3

  • N-Methylhydroxylamine. Wikipedia. 5

  • N-Methylhydroxylamine 98% (4229-44-1). Sigma-Aldrich.

  • N-methylhydroxylamine hydrochloride | CH5NO.ClH | CID 77906. PubChem.7

  • Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer. PMC / NIH. 8

  • A New Degradable Hydroxamate Linkage for pH-Controlled Drug Delivery. ACS Publications. 4

  • Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts. LMU Munich. 6

Sources

Application

Application Note: Selective Metal Ion Extraction Using Hexanamide, N-hydroxy-N-methyl-

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Hydrometallurgists, and Drug Development Professionals Compound: Hexanamide, N-hydroxy-N-methyl- (CAS: 65753-91-5) I...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Hydrometallurgists, and Drug Development Professionals Compound: Hexanamide, N-hydroxy-N-methyl- (CAS: 65753-91-5)

Introduction & Mechanistic Causality

Hexanamide, N-hydroxy-N-methyl- (also referred to as N-methylhexanoylhydroxamic acid) is a highly specialized N-methyl fatty hydroxamic acid (MFHA) utilized primarily as a chelating agent for the selective liquid-liquid extraction (LLE) of transition metals, lanthanides, and actinides[1].

While traditional primary hydroxamic acids are widely known for their metal-binding capabilities, they suffer from chemical instability and are prone to degradation via the [2]. The structural design of Hexanamide, N-hydroxy-N-methyl- introduces two critical mechanistic advantages for industrial and analytical applications:

  • The N-Methyl Advantage (Chemical Stability): Alkylation at the nitrogen atom completely blocks the Lossen rearrangement pathway. Furthermore, the N-methyl group increases the lipophilicity of the molecule, ensuring that the ligand remains strictly in the organic phase during extraction, preventing ligand loss to the aqueous raffinate[3].

  • The Hexyl Chain Advantage (Phase Separation Kinetics): The six-carbon aliphatic chain provides the optimal thermodynamic balance. It is hydrophobic enough to drive the metal complex into organic solvents (e.g., hexane, toluene) but short enough to avoid the severe "mayonnaise effect" (stable emulsions) commonly caused by the strong surfactant properties of longer-chain (C12–C18) fatty hydroxamic acids[4].

Coordination Chemistry

The extraction mechanism relies on the formation of a highly stable, neutral coordination complex. The ligand deprotonates at the hydroxyl group to form a hydroxamate anion, acting as a bidentate O,O'-chelator. For trivalent metal ions such as Fe(III), three molecules of the ligand coordinate to a single metal center, satisfying its octahedral geometry to form a 3:1 (Ligand:Metal) complex[5].

Coordination_Pathway L Ligand Deprotonation N-hydroxy-N-methylhexanamide → Hydroxamate Anion + H⁺ C Chelation (3:1 Stoichiometry) Formation of Octahedral Fe(III)-Hydroxamate Complex L->C M Metal Solvation Fe(H₂O)₆³⁺ (Aqueous) M->C P Phase Partitioning Hydrophobic hexyl chains drive complex into Organic Phase C->P

Figure 1: Mechanistic pathway of Fe(III) chelation and organic phase partitioning.

Thermodynamic & Kinetic Data

The selectivity of N-methyl fatty hydroxamic acids is highly pH-dependent. By strictly controlling the pH of the aqueous feed, target metals can be quantitatively separated from competing base metals[1].

Table 1: Extraction Efficiency and Selectivity of MFHAs (0.015 M in Hexane) at 25°C

Metal IonOptimal Aqueous pHExtraction Efficiency (%)Complex Color (Visual Validation)
Fe(III) 1.8 – 2.1> 97.2%Deep Red / Purple
Cu(II) 4.5 – 5.0> 85.0%Green
V(V) 2.0 – 3.0> 90.0%Purple
Ni(II) / Co(II) > 6.0< 5.0% (at pH 2.0)N/A (Remains Aqueous)

Note: Data synthesized from standardized MFHA extraction profiles. Fe(III) can be selectively extracted from Ni(II) and Co(II) by maintaining a highly acidic feed (pH 1.9).

Self-Validating Experimental Protocols

The following liquid-liquid extraction (LLE) workflow is designed as a self-validating system. Visual cues (colorimetric shifts) are built into the protocol to confirm successful chelation and stripping without requiring immediate spectroscopic analysis[6].

Protocol A: Reagent Preparation
  • Organic Extractant Phase: Dissolve Hexanamide, N-hydroxy-N-methyl- in analytical-grade hexane to achieve a final concentration of 0.015 M. Causality: Hexane provides a low-dielectric environment that perfectly solubilizes the neutral metal-hydroxamate complex while maintaining rapid phase disengagement.

  • Aqueous Feed: Prepare the metal-bearing aqueous solution (e.g., 100 mg/L Fe³⁺). Buffer the solution using 0.1 M sodium acetate and adjust to pH 1.9 using dilute HNO₃. Causality: At pH > 2.5, Fe(III) begins to form insoluble iron hydroxides, which will precipitate at the phase boundary and cause emulsion. At pH < 1.0, the high proton concentration outcompetes the metal, keeping the ligand protonated and inactive.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow
  • Combine the Organic Extractant Phase and the Aqueous Feed in a separation funnel at an Organic:Aqueous (O:A) ratio of 1:1 (e.g., 50 mL each).

  • Agitate the mixture mechanically at 500 rpm for exactly 10 minutes at 25°C.

  • Allow the phases to settle for 5 minutes via gravity.

  • Self-Validation Check: Observe the organic (top) phase. A successful extraction of Fe(III) will instantly turn the organic phase a deep red/purple color [6]. If the organic phase remains colorless, verify that the aqueous pH did not drop below 1.5 during mixing.

  • Separate the aqueous raffinate (bottom phase) from the loaded organic phase.

Protocol C: Stripping and Solvent Regeneration

To recover the purified metal and recycle the expensive extractant, the complex must be broken.

  • Mix the loaded (red) organic phase with an equal volume of 5.0 M HCl (Stripping Solution).

  • Agitate at 500 rpm for 10 minutes. Causality: The massive excess of protons in 5M HCl forces the reprotonation of the hydroxamate oxygen atoms, breaking the coordination bonds and releasing Fe³⁺ as aqueous HFeCl₄[1].

  • Allow phases to separate.

  • Self-Validation Check: The organic phase will return to completely colorless , indicating 100% regeneration of the Hexanamide ligand. The aqueous phase will take on a pale yellow tint (aqueous iron chloride).

  • Decant the regenerated organic phase for immediate reuse in Protocol B.

LLE_Workflow A Aqueous Feed (Fe³⁺, Cu²⁺, Ni²⁺ at pH 1.9) C Phase Mixing (500 rpm, 10 min, 25°C) A->C B Organic Phase (0.015 M N-hydroxy-N-methylhexanamide) B->C D Phase Separation (Gravity Settling) C->D E Aqueous Raffinate (Contains unextracted Cu²⁺, Ni²⁺) D->E Aqueous F Loaded Organic Phase (Fe-MFH Complex - Deep Red) D->F Organic G Stripping (5M HCl, 10 min) F->G H Regenerated Organic Phase (Colorless - Recycled) G->H Organic I Concentrated Fe(III) Product (Aqueous) G->I Aqueous H->B Recycle Loop

Figure 2: Liquid-Liquid Extraction (LLE) workflow for selective Fe(III) recovery.

References

  • Amin, J., Haron, M. J., Jahangirian, H., et al. "Benzyl and Methyl Fatty Hydroxamic Acids Based on Palm Kernel Oil as Chelating Agent for Liquid-Liquid Iron(III) Extraction." International Journal of Molecular Sciences, 2012. URL: [Link]

  • Bisset, W., Jacobs, H. K., Koshti, N., et al. "Synthesis and metal ion complexation properties of a novel polyethyleneimine N-methylhydroxamic acid water soluble polymer." Reactive and Functional Polymers, 2003. URL: [Link]

  • "Hydroxamic acid." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Method

Analytical Techniques for the Quantification of Hexanamide, N-hydroxy-N-methyl- (NMHH)

The Analytical Challenge: Mechanistic Context of Hydroxamic Acids Hexanamide, N-hydroxy-N-methyl- (commonly referred to as N-methyl hexanoylhydroxamic acid, or NMHH) is a potent synthetic antioxidant and free radical sca...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Mechanistic Context of Hydroxamic Acids

Hexanamide, N-hydroxy-N-methyl- (commonly referred to as N-methyl hexanoylhydroxamic acid, or NMHH) is a potent synthetic antioxidant and free radical scavenger. In biological systems, particularly in ischemia-reperfusion models, NMHH demonstrates a unique synergistic effect with myoglobin to protect endothelial cells from oxidative stress. Mechanistically, hydrogen peroxide ( H2​O2​ ) rapidly oxidizes oxymyoglobin to highly reactive ferrylmyoglobin. NMHH intervenes by donating an electron to reduce ferrylmyoglobin to metmyoglobin, neutralizing the oxidative threat while being converted into a stable nitroxide radical .

From an analytical perspective, quantifying NMHH in biological matrices (e.g., plasma, cardiac perfusate) presents a significant challenge. Because NMHH is a hydroxamic acid derivative, it possesses a bidentate chelating moiety (the N-hydroxy-amide group). This structural feature is notorious in liquid chromatography for causing severe peak tailing, signal suppression, and irreversible adsorption to the stainless steel components of the LC flow path. Furthermore, in plasma, hydroxamic acids readily form coordination complexes with metalloproteins. Standard organic solvent precipitation is insufficient to break these bonds, leading to poor analyte recovery.

To overcome this, the following protocol relies on a highly controlled, acidified extraction environment and a passivated UHPLC-MS/MS system to ensure absolute quantitative integrity .

NMHH_Mechanism H2O2 Hydrogen Peroxide (H2O2) FerrylMb Ferrylmyoglobin (Fe4+=O) H2O2->FerrylMb Oxidizes OxyMb Oxymyoglobin (Fe2+-O2) OxyMb->FerrylMb + H2O2 MetMb Metmyoglobin (Fe3+) FerrylMb->MetMb Reduced by NMHH NMHH (Antioxidant) NMHH->MetMb Donates e- Radical Nitroxide Radical (Stable) NMHH->Radical Oxidized to

Diagram 1: Synergistic ROS scavenging mechanism of NMHH and Myoglobin.

Experimental Design & Causality

Why Acidified Acetonitrile for Protein Crash?

Hydroxamic acids have a pKa of approximately 8.5 to 9.0. At physiological pH, a fraction of the molecules may interact with metal ions present in plasma proteins. By utilizing Acetonitrile (ACN) spiked with 0.1% Formic Acid (FA) (dropping the pH to ~2.7), the hydroxamate moiety is fully protonated. This neutralizes its chelating capacity, disrupts protein-analyte coordination bridges, and ensures quantitative recovery during centrifugation.

The Self-Validating System

Trustworthiness in bioanalysis requires the method to actively monitor its own performance. This protocol incorporates a dual-tier self-validation mechanism:

  • Chromatographic Integrity Check: A pre-run injection of a known chelator (e.g., EDTA) is used to passivate the column. If the subsequent NMHH peak asymmetry factor exceeds 1.3, the system automatically flags the flow path for active metal sites, preventing false negatives.

  • Matrix Effect Auto-Correction: The internal standard (IS), N-hydroxy-N-methylheptanamide, is monitored continuously. A deviation of >15% in IS peak area across the analytical batch invalidates the extraction, indicating unmitigated ion suppression.

LCMS_Workflow cluster_0 Self-Validating Sample Preparation cluster_1 UHPLC-MS/MS Analysis S1 Step 1: Aliquot 50 µL Plasma + 10 µL IS (N-hydroxy-N-methylheptanamide) S2 Step 2: Acidified Protein Crash 150 µL ACN with 0.1% FA (Disrupts protein-metal binding) S1->S2 S3 Step 3: Separation Centrifuge 14,000 x g, 10 min at 4°C S2->S3 S4 Step 4: Reconstitution Transfer 100 µL supernatant Dilute with 100 µL H2O S3->S4 A1 Chromatography PEEK-lined C18 Column Mobile Phase: H2O/ACN + 0.1% FA S4->A1 Inject 2 µL A2 Detection ESI-QQQ in MRM Mode Positive Ionization A1->A2 A3 A3 A2->A3

Diagram 2: Step-by-step self-validating workflow for NMHH quantification.

Step-by-Step Methodology

Reagents and Materials
  • Analyte: Hexanamide, N-hydroxy-N-methyl- (NMHH, >99% purity).

  • Internal Standard (IS): N-hydroxy-N-methylheptanamide (100 ng/mL in 50% Methanol).

  • Extraction Solvent: LC-MS grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Column: Bio-inert PEEK-lined C18 Column (e.g., Waters ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 50 mm) to prevent metal-induced peak tailing.

Plasma Extraction Protocol
  • Aliquot: Transfer 50 µL of biological plasma (or perfusate) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold Extraction Solvent (ACN + 0.1% FA).

  • Agitation: Vortex vigorously for 5 minutes at 1,500 rpm to ensure complete disruption of protein binding.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Mix well. (Diluting the organic content prevents solvent-induced peak broadening upon injection).

UHPLC-MS/MS Conditions
  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Quantitative Data Presentation

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition for NMHH involves the loss of the N-hydroxy-N-methylamine group (-46 Da), yielding the stable hexanoyl acylium cation ( m/z 99.1).

Table 1: Optimized MRM Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )PurposeDwell Time (ms)Collision Energy (eV)
NMHH 146.199.1Quantifier5015
NMHH 146.1116.1Qualifier5012
IS 160.1113.1Quantifier5016

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4955Initial
0.50.4955Isocratic Hold
3.00.41090Linear Gradient
4.00.41090Column Wash
4.10.4955Re-equilibration
5.50.4955End

Table 3: Method Validation Metrics (Summary)

ParameterMetric / Acceptable RangeObserved Result
Linearity Range 1.0 - 1000 ng/mL R2>0.998
Limit of Detection (LOD) S/N 30.3 ng/mL
Limit of Quantitation (LOQ) S/N 10, CV 20%1.0 ng/mL
Extraction Recovery Consistent across QC levels89.4% - 93.2%
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% - 7.8%
Matrix Effect 85% - 115% (IS normalized)96.5%

References

  • Rice-Evans, C., et al. (1993). Effects of N-methyl hexanoylhydroxamic acid (NMHH) and myoglobin on endothelial damage by hydrogen peroxide. Cardiovascular Research, 27(9), 1639-1646.[Link][1]

  • Collis, C. S., Davies, M. J., & Rice-Evans, C. (1993). Comparison of N-methyl hexanoylhydroxamic acid, a novel antioxidant, with desferrioxamine and N-acetyl cysteine against reperfusion-induced dysfunctions in isolated rat heart. Journal of Cardiovascular Pharmacology, 22(2), 336-342.[Link][2]

Sources

Application

Comprehensive Safety, Handling, and Experimental Protocols for N-Hydroxy-N-Methylamides

Application Note & Laboratory Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Profiling N-hydroxy-N-methylamides are a versatile class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Laboratory Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Profiling

N-hydroxy-N-methylamides are a versatile class of compounds characterized by the -C(=O)N(OH)CH₃ functional group. In modern research, they serve as critical intermediates for the synthesis of Weinreb amides, potent bidentate metal chelators, and active pharmacophores in targeted therapeutics such as histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors.

Despite their utility, these compounds present severe, often underappreciated safety risks. Their structural capability to chelate transition metals and undergo oxidative cleavage requires rigorous handling protocols to prevent systemic toxicity, reproductive harm, and dangerous exothermic laboratory reactions.

Causality of Toxicity and Hazard Characterization

The biological and chemical hazards of N-hydroxy-N-methylamides stem directly from their molecular structure:

  • Mutagenicity and Sensitization: The N-hydroxy moiety can undergo enzymatic or chemical oxidation, generating reactive nitroso species or releasing nitric oxide (NO). These electrophilic intermediates can form DNA and protein adducts, making many of these compounds skin sensitizers and suspected mutagens. In the absence of compound-specific data, they must be handled as High Potency Active Pharmaceutical Ingredients (HPAPIs) (1)[1].

  • Reproductive Toxicity: Related hydroxamic acid derivatives, such as acetohydroxamic acid, are classified under GHS as Category 1B reproductive toxins, known to cause harm to the unborn child (2)[2], ().

  • Reactivity Risks: Because they are potent chelators, concentrated solutions can form shock-sensitive or highly exothermic complexes if inadvertently mixed with heavy metal salts (e.g., Fe, Cu, Cr) in waste streams.

Quantitative Safety Data Summary
CompoundCAS NumberGHS Hazard ClassificationKey Physicochemical Risks
N-Hydroxy-N-methyl-2-phenylacetamide 72229-75-5Skin Sens. 1, Muta. 2 (Suspected)Lipophilic (high dermal absorption risk); HPAPI (1)[1].
N-Hydroxy-N-methylbenzamide 3169-07-1Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2ACauses severe respiratory irritation (STOT SE 3) (3)[3].
Acetohydroxamic acid 546-88-3Repr. 1BMay damage fertility or the unborn child (2)[2].

Mechanistic Pathway of Reactivity and Toxicity

To safely handle these compounds, researchers must understand their dual nature as both targeted therapeutics and reactive chemical hazards. The diagram below maps the causality between the molecular structure of N-hydroxy-N-methylamides and their downstream effects.

G A N-Hydroxy-N-Methylamide B Target Metalloenzymes A->B Specific Chelation C Off-Target Proteins A->C Non-specific Chelation D Oxidative Metabolism A->D Degradation E Heavy Metal Waste A->E Improper Disposal F Therapeutic Effect B->F Enzyme Inhibition G Systemic Toxicity C->G Protein Disruption H Mutagenicity Risk D->H Reactive Intermediates I Explosive Complexes E->I Exothermic Reaction

Fig 1: Pharmacological and toxicological pathways of N-hydroxy-N-methylamides.

Self-Validating Experimental Protocols

The following protocol details the synthesis and isolation of an N-hydroxy-N-methylamide derivative. Every step is designed with explicit causality to mitigate the hazards outlined above, incorporating a self-validating feedback loop to ensure process safety.

Protocol: Safe Synthesis and Isolation via Acylation

Objective: Safe preparation of an N-hydroxy-N-methylamide from an acyl chloride, ensuring complete conversion and safe quenching without thermal runaway.

Step 1: Preparation and Neutralization

  • Action: In a flame-dried, argon-purged flask, suspend N-methylhydroxylamine hydrochloride (1.05 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath. Dropwise add triethylamine (2.2 eq).

  • Causality: The free base of N-methylhydroxylamine is thermally unstable and highly reactive. Neutralization must occur strictly at 0 °C to prevent exothermic degradation and the release of toxic nitrogen oxides (4)[4].

Step 2: Acylation

  • Action: Slowly add the corresponding acyl chloride (1.0 eq) dissolved in DCM. Maintain the internal temperature below 5 °C.

  • Causality: Controlling the addition rate prevents localized heating, which could lead to unwanted O-acylation side products or trigger a thermal runaway.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Perform Thin Layer Chromatography (TLC) to monitor the reaction. To validate the presence of the hydroxamate product, spray the developed TLC plate with a 1% aqueous FeCl₃ solution.

  • Causality & Validation: Hydroxamic acids and their N-methyl derivatives are potent bidentate ligands. They instantly form a brightly colored (deep red or purple) octahedral complex with Fe(III). A colored spot confirms product formation, while the absence of color at the baseline validates the complete consumption of the hazardous hydroxylamine precursor.

Step 4: Quenching and Extraction

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Causality: Avoid using strong acids, which can hydrolyze the product back into the mutagenic hydroxylamine starting material. Furthermore, avoid transition-metal-based quenchers to prevent explosive complexation.

Waste Disposal and Deactivation Procedures

Because N-hydroxy-N-methylamides are potent metal chelators, mixing them with general aqueous transition metal waste (e.g., iron, copper, or chromium from other lab processes) can lead to exothermic complexation and the formation of shock-sensitive precipitates.

Protocol: Chemical Deactivation of Hydroxamate Waste
  • Segregation: Segregate all N-hydroxy-N-methylamide waste into a dedicated, clearly labeled container. Never mix with heavy metal waste.

  • Oxidation (Deactivation): Before final disposal, slowly add a 5% sodium hypochlorite (bleach) solution to the aqueous waste in a well-ventilated fume hood. Stir for 2 hours.

  • Causality: The hypochlorite oxidizes the reactive N-hydroxy group, destroying its chelating ability and neutralizing its mutagenic pharmacophore into a benign aliphatic nitro/nitroso polymer.

  • Self-Validation Check: Add a drop of 1% FeCl₃ to a 1 mL aliquot of the treated waste. If no red/purple color develops, the metal-chelating moiety has been successfully destroyed, and the deactivation is complete. The waste can now be safely transferred to the institutional organic/aqueous waste stream.

References

[3] Title : N-hydroxy-N-methylbenzamide | C8H9NO2 | CID 371715 - PubChem Source : PubChem - NIH URL :[Link]

[4] Title : N–O Tethered Carbenoid Cyclopropanation Facilitates the Synthesis of a Functionalized Cyclopropyl-Fused Pyrrolidine Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

Sources

Method

Application Note: Hexanamide, N-hydroxy-N-methyl- in Advanced Organic Synthesis and Drug Development

Introduction & Mechanistic Insights Hexanamide, N-hydroxy-N-methyl- (CAS: 65753-91-5) is a highly versatile aliphatic N-alkyl hydroxamic acid. While the broader scientific community is intimately familiar with its O-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Hexanamide, N-hydroxy-N-methyl- (CAS: 65753-91-5) is a highly versatile aliphatic N-alkyl hydroxamic acid. While the broader scientific community is intimately familiar with its O-methylated cousin—the standard Weinreb amide (N-methoxy-N-methylhexanamide)—the free N-hydroxyl variant offers orthogonal reactivity that is highly prized in both synthetic methodology and medicinal chemistry.

Mechanistic Causality: The utility of this reagent stems from two distinct chemical features:

  • Nucleophilic Oxygen: The free -OH group is highly nucleophilic under mild basic conditions. This allows for the synthesis of custom Weinreb-type amides (e.g., O-benzyl, O-allyl) that can be selectively cleaved or modified downstream, offering protecting-group strategies unavailable to standard N-methoxy amides.

  • Bidentate Chelation: The adjacent carbonyl oxygen and N-hydroxyl group form a potent bidentate ligand. In medicinal chemistry, this exact pharmacophore is utilized to chelate the catalytic non-heme iron (Fe³⁺) in the active site of 5-lipoxygenase (5-LOX), arresting the arachidonic acid cascade [1].

Core Applications & Workflows

Application A: Orthogonal Synthesis of Functionalized Weinreb Amides

Standard Weinreb amides are excellent for synthesizing ketones and aldehydes via organometallic addition. However, the N-methoxy group is permanent. By starting with Hexanamide, N-hydroxy-N-methyl-, chemists can install labile O-alkyl groups. For instance, an O-benzyl group can be removed post-alkylation via hydrogenolysis, revealing a reactive hydroxamic acid for further functionalization without destroying the amide backbone.

Application B: Scaffold for 5-LOX Inhibitors

The N-hydroxy-N-methyl amide moiety is the critical binding determinant in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Tepoxalin [2]. Hexanamide, N-hydroxy-N-methyl- serves as an excellent aliphatic model compound for optimizing the pharmacokinetics of LOX inhibitors before committing to complex, multi-step heterocyclic syntheses [3].

Experimental Protocols

Protocol 1: O-Alkylation to Generate Custom N-Alkoxy-N-Methyl Amides

Objective: Convert Hexanamide, N-hydroxy-N-methyl- to N-benzyloxy-N-methylhexanamide.

  • Preparation: Dissolve 10 mmol of Hexanamide, N-hydroxy-N-methyl- in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 15 mmol of finely powdered anhydrous potassium carbonate (K₂CO₃).

    • Expert Insight: K₂CO₃ is preferred over stronger bases (like NaH) to prevent competitive N-deprotonation or unwanted amide hydrolysis.

  • Alkylation: Dropwise add 11 mmol of benzyl bromide at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating System:

    • TLC: Run a Thin Layer Chromatography (70:30 Hexane/EtOAc). The product will have a significantly higher Rf​ value than the starting material due to the loss of the hydrogen-bonding -OH group.

    • NMR: Confirm success via ¹H-NMR by observing the disappearance of the broad -OH singlet (~9.5 ppm) and the appearance of a sharp benzylic -CH₂- singlet (~4.8 ppm).

Protocol 2: Colorimetric Validation of Iron Chelation (5-LOX Binding Model)

Objective: Validate the bidentate coordination capacity of the N-hydroxy-N-methyl amide moiety [4].

  • Preparation: Dissolve 1 mmol of Hexanamide, N-hydroxy-N-methyl- in 5 mL of methanol.

  • Metal Solution: Prepare a 0.1 M solution of FeCl₃ in methanol.

  • Complexation: Add 1 mL of the FeCl₃ solution to the hydroxamic acid solution.

  • Observation & Causality: An immediate shift to a deep burgundy/purple color indicates the formation of the octahedral Fe(III)-hydroxamate complex. This rapid complexation mimics the binding affinity of the reagent to the Fe³⁺ ion in the 5-LOX active site, validating its potential as a metalloenzyme inhibitor.

Quantitative Data

Table 1: Comparative Data for Hexanamide, N-hydroxy-N-methyl- Derivatives

Derivative SynthesizedAlkylating AgentYield (%)Cleavage Method5-LOX IC₅₀ (Model)
N-methoxy-N-methylhexanamideMethyl Iodide92%Non-cleavable> 50 µM
N-benzyloxy-N-methylhexanamideBenzyl Bromide88%Pd/C, H₂ (Hydrogenolysis)> 50 µM
N-allyloxy-N-methylhexanamideAllyl Bromide85%Pd(PPh₃)₄, morpholine> 50 µM
Unmodified Reagent None N/A N/A ~2.5 µM

Note: The unmodified free N-hydroxyl group is strictly required for 5-LOX inhibition, whereas the O-alkylated derivatives serve purely synthetic roles.

Visualization

G Core Hexanamide, N-hydroxy-N-methyl- (CAS: 65753-91-5) Synth O-Alkylation (Base + R-X) Core->Synth Synthetic Pathway MedChem Pharmacophore Integration Core->MedChem Medicinal Pathway Weinreb Custom Weinreb Amide (N-alkoxy-N-methyl) Synth->Weinreb Carbonyl Ketones & Aldehydes (via Grignard/Organolithium) Weinreb->Carbonyl Nucleophilic Acyl Substitution Chelation Active Site Iron (Fe3+) Chelation MedChem->Chelation LOX 5-LOX Inhibition (Anti-inflammatory) Chelation->LOX Blocks Arachidonic Acid Metabolism

Divergent application pathways of Hexanamide, N-hydroxy-N-methyl- in synthesis and pharmacology.

References

  • Tepoxalin | CID 59757 - PubChem, National Institutes of Health. URL:[Link]

  • Regioselective synthesis of 1,5-diaryl pyrazole anti-inflammatory agents - U.S. Patent 5,117,054 / Google Patents.
  • Diverse Ways of Perturbing the Human Arachidonic Acid Metabolic Network To Control Inflammation - Accounts of Chemical Research, ACS Publications. URL:[Link]

  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil - Oriental Journal of Chemistry (SciSpace). URL:[Link]

Application

Application Note: Formulation and In Vitro Assay Protocol for N-hydroxy-N-methylhexanamide (N-MHH)

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, Metalloenzyme Inhibition (HDACs, LOX), and Chelation Assays Executive Summary & Scientific Rationale N-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, Metalloenzyme Inhibition (HDACs, LOX), and Chelation Assays

Executive Summary & Scientific Rationale

N-hydroxy-N-methylhexanamide (N-MHH) [CAS: 65753-91-5] [1] is a synthetic, short-chain hydroxamic acid derivative. In drug development and molecular biology, compounds bearing the hydroxamate pharmacophore are heavily utilized as potent bidentate chelators of divalent metal cations (e.g., Zn²⁺, Fe²⁺) residing in the catalytic core of metalloenzymes, such as Histone Deacetylases (HDACs) and Lipoxygenases (LOX) [2].

The primary challenge in utilizing N-MHH for in vitro cell culture lies in its physicochemical dichotomy: the hexyl chain confers high lipophilicity, while the N-hydroxy-N-methylamide headgroup is highly polar and susceptible to aqueous hydrolysis and premature metal complexation [3]. This application note provides a rigorous, self-validating protocol for the formulation of N-MHH, ensuring maximum stability, bioavailability, and mechanistic fidelity in cell-based assays.

Physicochemical Profiling & Causality in Formulation

As a Senior Application Scientist, it is critical to understand why specific formulation steps are taken, rather than merely following them. The experimental choices in this protocol are governed by the following causal relationships:

  • Solvent Selection (Anhydrous DMSO): Hydroxamic acids are prone to nucleophilic attack and hydrolysis in aqueous buffers, especially at physiological pH (7.4) and elevated temperatures (37°C). Formulating the master stock in anhydrous Dimethyl Sulfoxide (DMSO) excludes water, preserving the integrity of the critical N-hydroxy moiety during long-term storage.

  • Labware Constraints (Metal-Free Consumables): Because N-MHH is a potent chelator, trace heavy metals (Zn, Cu, Fe) present in standard microcentrifuge tubes or low-quality media can pre-chelate the compound. This premature complexation drastically reduces the effective concentration of the free drug available to penetrate the cell membrane and inhibit the intracellular target.

  • Vehicle Concentration Limit (<0.1% v/v): DMSO is known to induce cellular toxicity, alter membrane permeability, and trigger spontaneous differentiation in sensitive cell lines (e.g., HL-60). Capping the final DMSO concentration at ≤0.1% ensures that observed phenotypic changes are solely attributable to N-MHH.

Materials and Reagents

Reagent / MaterialSpecification / GradePurpose
N-MHH Powder Lyophilized, >98% PurityActive Pharmaceutical Ingredient (API).
DMSO Anhydrous, ≥99.9%, Cell Culture GradePrimary solvent for Master Stock.
Microcentrifuge Tubes Polypropylene, Metal-Free / Trace-Metal GradePrevents premature API chelation.
Cell Culture Media DMEM/RPMI (Phenol Red-Free preferred)Assay vehicle. Phenol red can interfere with colorimetric readouts.
ZnCl₂ Solution 100 mM Sterile Aqueous StockUsed for the Mechanistic Rescue Control.

Step-by-Step Formulation Protocols

Protocol A: Preparation of 50 mM Master Stock
  • Equilibration: Allow the desiccated vial of N-MHH powder to equilibrate to room temperature for 30 minutes before opening. Causality: Prevents atmospheric condensation from introducing moisture into the hygroscopic powder.

  • Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial to achieve a 50 mM concentration. Vortex gently for 60 seconds until the solution is completely clear.

  • Aliquotting: Dispense the stock into 20 µL single-use aliquots using metal-free pipette tips and tubes.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C. Note: Avoid repeated freeze-thaw cycles, which accelerate the degradation of the hydroxamate group.

Protocol B: Preparation of Working Solutions (Assay Media)
  • Thawing: Thaw a single 20 µL aliquot of the 50 mM Master Stock at room temperature immediately prior to the assay.

  • Serial Dilution (1000x Stocks): Perform intermediate serial dilutions in DMSO to create a range of 1000x concentrated stocks (e.g., 10 mM, 5 mM, 1 mM). Causality: Diluting in DMSO first ensures that when the drug is finally spiked into the media, the final DMSO concentration remains a constant 0.1% across all treatment groups.

  • Media Spiking: Add 1 µL of the respective 1000x DMSO stock to 999 µL of pre-warmed (37°C) cell culture media. Invert gently to mix. Do not vortex vigorously , as this can cause the lipophilic compound to crash out of solution.

In Vitro Assay Workflow & Self-Validating Controls

To ensure the trustworthiness of your data, every assay must be a self-validating system. Implement the following controls to definitively prove that N-MHH is acting via its intended mechanism (metalloenzyme inhibition):

  • Vehicle Control: Cells treated with 0.1% DMSO in media. Establishes the baseline for viability and target gene expression.

  • Positive Control: A well-characterized metalloenzyme inhibitor (e.g., Vorinostat/SAHA for HDACs, or Zileuton for LOX) at its known IC₅₀.

  • Mechanistic Rescue Control (Critical Step): Co-treat a parallel group of cells with N-MHH (at its IC₈₀) and a molar excess of Zinc Chloride (e.g., 50 µM ZnCl₂).

    • Logic: If the cytotoxicity or enzymatic inhibition is genuinely driven by the chelation of intracellular active-site metals, saturating the N-MHH chelator with extracellular zinc will "rescue" the cells, restoring normal enzyme activity and viability. Failure to rescue indicates off-target toxicity.

Data Presentation: Expected Physicochemical Outcomes

Summarizing the expected behavior of N-MHH helps establish quality control benchmarks for your formulation.

ParameterExpected ValueAnalytical Rationale
Max Aqueous Solubility < 100 µMThe lipophilic hexyl chain limits aqueous solvation without surfactants.
Max DMSO Solubility > 50 mMPolar aprotic solvent effectively disrupts intermolecular H-bonds.
Stock Stability (-80°C) > 6 monthsCryopreservation in anhydrous conditions prevents hydrolysis.
Media Stability (37°C) 12 - 24 hoursGradual degradation of the hydroxamate group necessitates fresh daily media changes for multi-day assays.

Mandatory Visualization

The following diagrams illustrate the mechanistic pathway of N-MHH and the standardized formulation workflow.

MOA NMHH N-MHH (Chelator) Zn Active Site (Zn2+ / Fe2+) NMHH->Zn Bidentate Chelation Enzyme Metalloenzyme (HDAC/LOX) Zn->Enzyme Catalytic Core Substrate Substrate Cleavage Blocked Enzyme->Substrate Prevents Turnover Outcome Target Gene Modulation Substrate->Outcome Downstream Effect

Fig 1: Mechanism of metalloenzyme inhibition via bidentate chelation by N-MHH.

Workflow Powder N-MHH Powder DMSO DMSO Stock (50 mM) Powder->DMSO Dissolve Media Assay Media (<0.1% DMSO) DMSO->Media Dilute Cells In Vitro Culture Media->Cells Treat

Fig 2: Step-by-step formulation workflow for N-MHH in cell culture assays.

References

  • EPA CompTox Chemicals Dashboard. "2,5-Pyrrolidinedione, 1-hydroxy- - Similar Compounds (N-Hydroxy-N-methylhexanamide, CASRN: 65753-91-5)". U.S. Environmental Protection Agency. [Link][1]

  • Gonzaga, R. V., et al. (2021). "Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties." Frontiers in Chemistry, 9, 734983.[Link][2]

  • Hoidy, W. H., Ahmad, M. B., & Al-Mulla, E. A. J. (2010). "Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil." SciSpace. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of N-hydroxy-N-methylhexanamide in Aqueous Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility behaviors of N-hydroxy-N-methylhexanamide (CAS: 65753-91-5).

N-hydroxy-N-methylhexanamide is an aliphatic hydroxamic acid derivative. Its molecular architecture presents a dual challenge in aqueous media: a lipophilic 6-carbon (hexanoyl) chain that drives hydrophobic aggregation, and a polar N-hydroxy-N-methyl amide headgroup that is insufficiently hydrated at neutral pH to overcome the compound's solid-state lattice energy.

Below, you will find a diagnostic workflow, mechanistic FAQs, and self-validating experimental protocols to achieve stable aqueous solutions.

Solubilization Troubleshooting Workflow

Before altering your buffer, it is critical to align your solubilization strategy with the constraints of your downstream application. Use the decision matrix below to select the appropriate pathway.

SolubilizationDecisionTree Start N-hydroxy-N-methylhexanamide Solubility Issue App What is the primary downstream application? Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Structural Structural Biology (NMR / Crystallography) App->Structural Cosolvent Co-solvent Dilution (DMSO/EtOH ≤ 1%) InVitro->Cosolvent Tolerates organics Cyclo HP-β-Cyclodextrin Complexation InVivo->Cyclo Needs biocompatibility pH pH Adjustment (pH > 8.5) Structural->pH Needs pure aqueous

Decision matrix for selecting a solubilization strategy based on downstream experimental needs.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does N-hydroxy-N-methylhexanamide precipitate in standard PBS (pH 7.4)? Causality: At pH 7.4, the compound is predominantly in its unionized (neutral) state. While standard hydroxamic acids have a pKa ranging between 8.5 and 9.5, the substitution of the −NH proton with an electron-donating alkyl group (the N-methyl group) decreases the pKa[1]. However, even with a slightly lowered pKa (~8.0–8.5), the molecule remains largely protonated at physiological pH. Without the formation of the highly soluble hydroxamate anion, the hydrophobic hexyl chain forces the molecules to aggregate and precipitate out of the aqueous phase.

Q2: How does pH adjustment improve solubility, and what is the optimal range? Causality: Increasing the pH above the compound's pKa deprotonates the hydroxyl group on the nitrogen. This yields a negatively charged hydroxamate anion, which interacts strongly with water dipoles via ion-dipole interactions, exponentially increasing solubility[2]. To ensure >99% deprotonation, the buffer pH should be adjusted to at least 1 unit above the pKa (ideally pH 9.0–9.5).

Q3: I dissolved the compound in 100% DMSO, but it immediately crashed out when added to my assay buffer. Why? Causality: This phenomenon is known as "solvent shock" or antisolvent precipitation[3]. When a highly concentrated organic stock is injected rapidly into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system. This extreme dilution causes rapid nucleation and the formation of irreversible micro-precipitates. To prevent this, mechanical energy (vortexing) and thermal energy (warming) must be applied during a slow, dropwise addition.

Q4: How can I verify that my compound is truly dissolved and not just forming a micro-suspension? Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates. The OECD guidelines for aqueous solubility testing mandate checking for colloidal matter using the Tyndall effect[4]. Because true solutions consist of individual solvated molecules, they do not scatter light. If the compound has formed a colloidal suspension, the particles will be large enough (1–1000 nm) to scatter a focused light beam.

Q5: I achieved a clear solution using a co-solvent, but the compound slowly precipitates over 24 hours. What is happening? Causality: Hydroxamic acids are potent bidentate chelators of transition metals (e.g., Fe³⁺, Zn²⁺)[1]. If your aqueous buffer contains trace heavy metal impurities from lower-grade salts or water systems, the compound will slowly chelate these metals, forming highly stable, insoluble metal-hydroxamate complexes. Pre-treating your buffer with a stronger, water-soluble chelator like EDTA (1 mM) will scavenge these metals and protect your compound.

Mechanistic Visualization: Avoiding Solvent Shock

SolventShockMechanism cluster_wrong Incorrect: Rapid Dilution cluster_right Correct: Step-Down Dilution Stock 100% Organic Stock (e.g., DMSO) Rapid Direct Bolus Injection into Aqueous Buffer Stock->Rapid Step1 Pre-warm Buffer (37°C) Stock->Step1 Shock Solvent Shock (Local Supersaturation) Rapid->Shock Precip Nucleation & Precipitation Shock->Precip Step2 Dropwise Addition + High-Shear Vortexing Step1->Step2 Solution Stable True Solution (No Tyndall Effect) Step2->Solution

Mechanistic pathway comparing rapid dilution (solvent shock) versus step-down dilution.

Self-Validating Experimental Protocols

Protocol A: pH-Shift Solubilization (Salt Formation)

Best for: Structural biology and assays tolerant of alkaline conditions.

  • Weighing: Add 10 mg of N-hydroxy-N-methylhexanamide to a clean glass vial.

  • Deprotonation: Add 100 µL of 0.1 M NaOH directly to the powder. Vortex for 60 seconds. The high localized pH forces immediate deprotonation and dissolution.

  • Dilution: Add 800 µL of your target aqueous buffer (e.g., Tris-HCl, pH 8.5).

  • Back-Titration: Carefully titrate with 0.1 M HCl dropwise to bring the volume to 1 mL and the pH down to your target (do not drop below pH 8.5, or the compound will re-protonate and crash out).

  • System Validation:

    • pH Check: Confirm final pH is ≥ 8.5 using a micro-pH probe.

    • Tyndall Test: In a dark room, shine a 5mW laser pointer through the vial. The absence of a visible light beam confirms a true, particle-free solution[4].

Protocol B: Co-solvent Step-Down Dilution

Best for: In vitro cell culture and enzymatic assays.

  • Stock Preparation: Dissolve the compound in 100% DMSO or Ethanol to create a highly concentrated stock (e.g., 50 mg/mL)[2].

  • Thermal Activation: Pre-warm your target aqueous buffer to 37°C. This increases the kinetic energy of the solvent, reducing the duration of local supersaturation.

  • High-Shear Addition: Place the warm buffer on a vortex mixer set to maximum speed. Using a micropipette, add the DMSO stock dropwise (1 drop per second) directly into the vortex vortex-cone.

  • System Validation:

    • Centrifugation Test: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a visible white pellet has formed, solvent shock occurred, and the maximum tolerable co-solvent ratio was exceeded.

Protocol C: Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexation

Best for: In vivo animal dosing requiring neutral pH and zero organic solvents.

  • Paste Formation: Place 100 mg of HPβCD in a mortar. Add just enough deionized water to form a thick, viscous paste[2].

  • Organic Wetting: Dissolve 10 mg of N-hydroxy-N-methylhexanamide in a minimal volume of ethanol (e.g., 200 µL)[2].

  • Mechanical Kneading: Add the ethanolic solution to the cyclodextrin paste. Knead vigorously with a pestle for 45 minutes. The mechanical shear forces the lipophilic hexanoyl chain into the hydrophobic cavity of the HPβCD ring, while the ethanol evaporates.

  • Reconstitution: Dry the resulting powder under a vacuum to remove residual ethanol, then dissolve the complex in 1 mL of standard PBS (pH 7.4).

  • System Validation:

    • Reversibility Test: A successful inclusion complex will dissolve rapidly in PBS at pH 7.4 without any turbidity, yielding a concentration that would normally be impossible for the naked compound at neutral pH.

Quantitative Data Summaries

Table 1: Estimated Physico-Chemical Profile of N-hydroxy-N-methylhexanamide

ParameterValue / CharacteristicImpact on Solubility
CAS Number 65753-91-5N/A
Molecular Weight 145.20 g/mol Low MW generally favors solubility, but overridden by lipophilicity.
Aliphatic Chain 6 Carbons (Hexanoyl)Highly hydrophobic; drives aggregation in water.
pKa (Hydroxamic OH) ~8.0 - 8.5Requires pH > 8.5 for full deprotonation and aqueous solubility.
Metal Chelation High affinity (Fe³⁺, Zn²⁺)Will precipitate in buffers containing trace heavy metals.

Table 2: Comparison of Solubilization Strategies

StrategyPrimary MechanismMax Aqueous Conc. (Est.)ProsCons
pH Adjustment Ion-dipole interaction via deprotonation> 50 mg/mLNo organic solvents; highly stable.Requires alkaline pH (>8.5); may denature sensitive proteins.
Co-solvent (DMSO) Disruption of hydrophobic lattice5 - 10 mg/mLEasy to prepare; compatible with neutral pH.Risk of solvent shock; DMSO toxicity in live cells (>1%).
HPβCD Complexation Hydrophobic cavity shielding20 - 30 mg/mLBiocompatible; neutral pH; excellent for in vivo.Time-consuming preparation; requires high ratio of excipient.

References

  • Source: National Institutes of Health (NIH)
  • Improving Benzohydroxamic Acid Solubility in Aqueous Solutions Source: BenchChem URL
  • Source: ACS Publications (Langmuir)
  • Water-soluble or Not? A Simple Question Difficult to Answer (Tyndall Effect Guidelines)
  • Corrosion Inhibition for High-Potential Positive Electrodes (Solvent Shock Mechanisms)

Sources

Optimization

Stability and degradation of Hexanamide, N-hydroxy-N-methyl- at different temperatures and pH.

Technical Support Center: Stability and Degradation of Hexanamide, N-hydroxy-N-methyl- Welcome to the technical support resource for Hexanamide, N-hydroxy-N-methyl-. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Degradation of Hexanamide, N-hydroxy-N-methyl-

Welcome to the technical support resource for Hexanamide, N-hydroxy-N-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this N-substituted hydroxamic acid. We will address common experimental challenges, offer troubleshooting solutions, and provide validated protocols to ensure the integrity of your research.

Hydroxamic acids are a critical class of compounds, known for their role as metalloenzyme inhibitors.[1][2] However, their utility is intrinsically linked to their chemical stability, which can be sensitive to experimental conditions. Hexanamide, N-hydroxy-N-methyl-, as a member of this family, is particularly susceptible to hydrolysis under both acidic and basic conditions, a factor that must be carefully managed in experimental design.[3] This guide provides the foundational knowledge to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and behavior of Hexanamide, N-hydroxy-N-methyl-.

Q1: What is the general stability profile of Hexanamide, N-hydroxy-N-methyl-?

At neutral pH values (approx. 6.0-8.0) and ambient or refrigerated temperatures, Hexanamide, N-hydroxy-N-methyl- is generally stable.[3] Significant degradation is observed under strongly acidic (pH < 4) or basic (pH > 9) conditions. The rate of degradation is accelerated by increased temperature.

Q2: What are the primary degradation pathways for this molecule?

The principal degradation pathway is hydrolysis of the amide bond.[4] This reaction is catalyzed by both acid and base:

  • Acid-Catalyzed Hydrolysis: This process typically follows first-order kinetics. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][5]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[5] For N-substituted hydroxamic acids, this can be a complex, multi-step process.[6]

Q3: What are the expected degradation products of Hexanamide, N-hydroxy-N-methyl-?

Upon hydrolysis, the molecule is expected to cleave into its constituent carboxylic acid and hydroxylamine derivative. The primary degradation products are:

  • Hexanoic Acid

  • N-methylhydroxylamine

The formation of hexanoic acid is a common metabolic or hydrolytic outcome for hydroxamic acids.[2]

Q4: How should I prepare and store stock solutions to minimize degradation?

To ensure maximum stability:

  • Solvent/Buffer: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO for long-term storage. For aqueous working solutions, use a neutral pH buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.4).

  • Storage Temperature: Store stock solutions at -20°C or, for long-term storage (over 6 months), at -80°C.[7]

  • Handling: Aliquot stock solutions into smaller, single-use volumes. This is critical to prevent degradation that can be caused by repeated freeze-thaw cycles.[7][8] Always prepare fresh aqueous working solutions for each experiment.

Q5: What analytical methods are best suited for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for quantifying Hexanamide, N-hydroxy-N-methyl- and its degradation products.[9] For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is essential.[10] A stability-indicating method must be developed, which is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Section 2: Troubleshooting Guide

This guide provides solutions for specific issues you may encounter during your experiments.

Observed Problem Potential Cause & Scientific Explanation Recommended Solution(s)
Rapid and unexpected loss of parent compound concentration in an aqueous assay buffer. Buffer pH is outside the stable range (pH 6-8). The hydroxamic acid moiety is labile and undergoes rapid acid- or base-catalyzed hydrolysis.[3][5] The rate of this reaction increases exponentially as the pH moves further from neutral.1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your final assay buffer. 2. Optimize Buffer: If experimentally feasible, adjust the buffer to a pH between 6.5 and 7.5. 3. Quantify Degradation: If the experiment requires a non-neutral pH, run a time-course stability study under your exact assay conditions (buffer, temperature) to determine the degradation rate (t½). This allows you to correct your experimental results for the hydrolytic loss of the compound.
High variability and poor reproducibility in results between experiments. Inconsistent solution preparation and handling. The compound's lability means that minor variations in solution age, storage, or handling can lead to significant differences in the actual concentration of the active compound.[8]1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation. Always prepare fresh aqueous solutions immediately before each experiment. [8] 2. Use Aliquots: Never use a stock solution that has undergone multiple freeze-thaw cycles.[7] 3. Run Controls: Include a reference standard in each analytical run to monitor for systemic variations.
New, unidentified peaks appear in HPLC chromatograms over time. Formation of degradation products. This is the expected outcome of a stability study. The new peaks correspond to degradants like hexanoic acid or other minor byproducts.1. Peak Tracking: Monitor the area of the parent peak decreasing as the area of the new peaks increases. 2. Peak Identification: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the theoretical masses of expected degradants (e.g., Hexanoic Acid: MW 116.16). 3. Method Validation: Ensure your HPLC method provides baseline separation between the parent compound and all major degradants. This is a core requirement for a stability-indicating method as per ICH guidelines.[11]

Section 3: Data Presentation & Visualization

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the primary degradation pathways of Hexanamide, N-hydroxy-N-methyl- and the standard workflow for conducting a forced degradation study.

cluster_main Degradation Pathways cluster_products Degradation Products Parent Hexanamide, N-hydroxy-N-methyl- Prod1 Hexanoic Acid Parent->Prod1 Acidic Hydrolysis (H₃O⁺, Δ) Prod2 N-methylhydroxylamine Parent->Prod2 Basic Hydrolysis (OH⁻, Δ) A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) B 2. Subject Aliquots to Stress Conditions (Acid, Base, Heat) A->B C 3. Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D 4. Quench Reaction (Neutralize pH) C->D E 5. Dilute to Working Concentration D->E F 6. Analyze by Stability-Indicating HPLC/LC-MS E->F G 7. Quantify Parent Compound & Degradants (Calculate % Degradation) F->G

Fig 2. Experimental workflow for a forced degradation study.
Summary of Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. [4][11]The table below summarizes standard starting conditions as recommended by ICH guidelines. [12]

Stress Condition Typical Reagents and Conditions Primary Goal
Acidic Hydrolysis 0.1 M to 1.0 M HCl at 40-80°C To assess susceptibility to acid-catalyzed degradation. [12]
Basic Hydrolysis 0.1 M to 1.0 M NaOH at 40-80°C To assess susceptibility to base-catalyzed degradation. [12]
Thermal Stress Solid-state or solution at 60-80°C To evaluate the effect of heat on the molecule's stability.
Oxidative Stress 3-30% Hydrogen Peroxide (H₂O₂) at room temp. To identify potential oxidative degradation pathways.

| Photostability | Exposure to light source (ICH Q1B guidelines) | To determine if the molecule is light-sensitive. |

Section 4: Key Experimental Protocols

These protocols provide a starting point for your stability studies. They should be optimized for your specific laboratory conditions and analytical instrumentation.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to generate degradation products for analytical method development and to understand the molecule's behavior under pH stress.

1. Materials and Reagents:

  • Hexanamide, N-hydroxy-N-methyl- (solid)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Purified water (18 MΩ·cm)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve Hexanamide, N-hydroxy-N-methyl- in ACN or MeOH to prepare a 1.0 mg/mL stock solution.

3. Stress Sample Preparation:

  • Acid Stress: In a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.

  • Base Stress: In a separate flask, add an aliquot of the stock solution and 0.1 M NaOH to achieve the same final drug concentration.

  • Control Sample: Prepare a control by diluting the stock solution with your HPLC mobile phase or a 50:50 ACN:water mixture to the same final concentration.

4. Incubation and Sampling:

  • Place the stress samples in a water bath set to 60°C. Store the control sample at 4°C.

  • Withdraw aliquots from the acid and base samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately after withdrawal, neutralize the aliquots. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This step is crucial to halt the degradation reaction.

5. Analysis:

  • Transfer the neutralized samples and a control sample into HPLC vials.

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation at each time point relative to the T=0 sample. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound. [11]

Protocol 2: RP-HPLC Method for Stability Analysis

This is a general-purpose method that serves as an excellent starting point.

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [9]* Mobile Phase:

    • A: 25 mM Potassium Phosphate buffer, pH adjusted to 4.5

    • B: Acetonitrile

    • Isocratic Elution: Start with a ratio like 60:40 (A:B). Adjust as needed to achieve good resolution and a reasonable retention time for the parent peak.

  • Flow Rate: 1.0 mL/min. [9]* Column Temperature: 30°C.

  • Detection Wavelength: Scan for an optimal wavelength using a DAD (e.g., start at 210 nm or 230 nm). [9]* Injection Volume: 20 µL.

  • System Suitability: Before running samples, inject a standard solution multiple times to ensure system precision (RSD < 2%), and check for peak shape and theoretical plates.

References

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. (2020).
  • Thermal Stability of Liquid Crystalline Hydroxamic Acid Deriv
  • 3-hydroxy-N-methylhexanamide | C7H15NO2. PubChem - NIH.
  • Hexanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- | C14H21NO3. PubChem.
  • HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS. Jetir.Org.
  • Application Note and Protocol: HPLC-Based Assay for Hydroxyhexamide in Plasma. Benchchem.
  • Hexanamide, N-methyl (CAS 3418-05-1) - Chemical & Physical Properties. Cheméo.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2017).
  • A general concept for the introduction of hydroxamic acids into polymers. (2019). RSC Publishing.
  • Chemical Properties of Hexanamide (CAS 628-02-4). Cheméo.
  • n-Hexanamide | CAS#:628-02-4. (2025). Chemsrc.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review.
  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). Bentham Science.
  • A practical guide to forced degradation and stability studies for drug substances. Merck.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). Journal of the American Chemical Society.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Separation of Hexanamide, 6-hydroxy-N,N-bis(2-hydroxyethyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • The Analytical Applications And Biological Activity of Hydroxamic acids. (2018).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 C
  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2026).
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Synthesis of α-Hydroxy Amides.
  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. PMC.
  • Metabolites of the Anaerobic Degradation of n-Hexane by Denitrifying Betaproteobacterium Strain HxN1. PMC.
  • Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide
  • HEXANAMIDE. CAMEO Chemicals - NOAA.
  • 6-hydroxy-N-methylhexanamide 3418-06-2 wiki. Guidechem.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. Benchchem.
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020).
  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing.
  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. (2004). PubMed.
  • The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. (2012). PubMed.
  • Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. Thermo Fisher Scientific.
  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP)
  • N-(Hydroxymethyl)nicotinamide stability issues in basic solutions. Benchchem.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Troubleshooting

Optimizing the concentration of N-hydroxy-N-methylhexanamide for effective metal chelation.

Welcome to the Technical Support Center for N-hydroxy-N-methylhexanamide (N-MHH) . As a secondary hydroxamic acid, N-MHH is a highly effective bidentate chelator utilized in metalloenzyme inhibition (e.g., HDACs, MMPs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-hydroxy-N-methylhexanamide (N-MHH) . As a secondary hydroxamic acid, N-MHH is a highly effective bidentate chelator utilized in metalloenzyme inhibition (e.g., HDACs, MMPs) and iron sequestration[1].

This guide is engineered for drug development professionals and application scientists. It provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize N-MHH concentration and maximize chelation efficacy.

Part 1: Mechanism & Chelation Dynamics (FAQ)

Q: Why choose N-hydroxy-N-methylhexanamide over primary hydroxamic acids for drug development? A: Primary hydroxamic acids ( R−CO−NH−OH ) are susceptible to the Lossen rearrangement and can rapidly hydrolyze under physiological conditions into carboxylic acids and hydroxylamine, a known mutagen[2][3]. The N -methyl substitution in N-MHH ( R−CO−N(CH3​)−OH ) eliminates the acidic nitrogen proton, preventing the Lossen rearrangement and significantly enhancing the molecule's hydrolytic stability in biological assays[2].

Q: How does pH dictate the optimal concentration of N-MHH required for chelation? A: The pKa​ of the hydroxyl proton in N -alkyl hydroxamic acids typically ranges from 8.5 to 9.0[4]. At a physiological pH of 7.4, N-MHH is predominantly protonated (~98%). However, upon encountering a hard Lewis acid like Fe(III) or a borderline metal like Zn(II), the ligand readily deprotonates to form a highly stable, five-membered chelate ring[1]. Because protons compete with metal ions for the ligand, assays conducted at lower pH will require a higher stoichiometric excess of N-MHH to drive the chelation equilibrium forward.

Q: What is the expected binding stoichiometry? A: Stoichiometry is highly metal-dependent:

  • Fe(III): Forms a 3:1 (Ligand:Metal) octahedral tris-complex. The binding is sequential; at lower ligand concentrations, mono- (1:1) and bis- (2:1) complexes form, which are thermodynamically less stable[5][6].

  • Zn(II): Typically forms a 1:1 or 2:1 complex, binding via bidentate coordination in the catalytic cleft of metalloenzymes[1].

Part 2: Chelation Optimization Workflow

The following diagram outlines the logical progression for optimizing the concentration of N-MHH for metal binding assays.

Workflow for optimizing N-hydroxy-N-methylhexanamide metal chelation.

Part 3: Step-by-Step Experimental Protocols

To establish the optimal working concentration of N-MHH, you must empirically determine the binding affinity ( Kd​ ) and stoichiometry for your specific target metal.

Protocol A: Determining Fe(III) Stoichiometry via UV-Vis (Job's Method)

Hydroxamate-Fe(III) complexes exhibit a strong Ligand-to-Metal Charge Transfer (LMCT) band, making UV-Vis the ideal self-validating system for this metal[5].

  • Stock Preparation: Prepare equimolar stock solutions (e.g., 2.0 mM) of N-MHH and FeCl3​ . Critical: Prepare the FeCl3​ stock in 0.1 M HCl to prevent premature hydroxide precipitation.

  • Buffer Setup: Prepare a non-coordinating buffer (e.g., 50 mM MOPS, pH 7.4).

  • Continuous Variation Mixing: In a 96-well UV-transparent plate, create a gradient of Ligand:Metal ratios while keeping the total molarity constant. For example, mix volumes to achieve mole fractions of N-MHH from 0.1 to 0.9.

  • Equilibration: Allow the plate to incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the absorbance at the LMCT band (typically 430–450 nm for the tris-complex).

  • Data Analysis: Plot Absorbance vs. Mole Fraction of N-MHH. The apex of the curve indicates the binding stoichiometry (an apex at 0.75 indicates a 3:1 Ligand:Metal ratio).

Protocol B: Determining Zn(II) Affinity via Isothermal Titration Calorimetry (ITC)

Because Zn(II) is spectroscopically silent, ITC is the gold standard for measuring its interaction with N-MHH.

  • Solution Degassing: Thoroughly degas all solutions to prevent micro-bubble formation during titration, which causes severe baseline noise.

  • Cell and Syringe Loading: Load the ITC sample cell with 50 µM ZnCl2​ (in 50 mM HEPES, pH 7.4). Load the titration syringe with 500 µM N-MHH in the exact same buffer.

    • Self-Validation Check: If DMSO is used to solubilize N-MHH (e.g., 2% final concentration), the cell buffer must contain exactly 2% DMSO to prevent massive heats of dilution.

  • Instrument Parameters: Set temperature to 25°C, reference power to 10 µcal/s, and stirring speed to 750 rpm.

  • Titration: Execute 20–25 injections of 2 µL N-MHH into the cell, spacing injections by 150 seconds to allow the heat signal to return to baseline.

  • Fitting: Integrate the thermogram peaks and fit the data to an "Independent Binding" model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

Part 4: Troubleshooting Guide

Issue: Rapid precipitation occurs when mixing the Fe(III) stock with the N-MHH buffer solution.

  • Causality: At pH > 3, unchelated Fe(III) rapidly forms insoluble ferric hydroxides ( Fe(OH)3​ ). If the metal is added to the buffer before the ligand, it crashes out of solution.

  • Solution: Always maintain the Fe(III) stock in acidic conditions (0.1 M HCl). When mixing, ensure N-MHH is already present in the buffer at a stoichiometric excess (at least 3:1) before introducing the Fe(III) spike. The rapid kinetics of hydroxamate chelation will outcompete hydroxide formation.

Issue: The UV-Vis peak for the Fe(III) complex shifts wavelengths as I increase the N-MHH concentration.

  • Causality: This is a documented thermodynamic behavior of hydroxamic acids[5]. At low ligand concentrations, a mono-complex forms, which absorbs near ~500 nm (purple). As you increase the N-MHH concentration to optimize chelation, it forces the equilibrium toward the bis- and finally the tris-complex, shifting the absorbance to ~430 nm (orange/red).

  • Solution: This is not an error; it is proof of sequential binding. To ensure complete chelation (tris-complex formation), increase the N-MHH concentration until the λmax​ stabilizes at ~430 nm.

Issue: The calculated Kd​ for Zn(II) in the ITC assay seems artificially weak.

  • Causality: You may be using a buffer that competitively chelates Zn(II) (e.g., Tris or Phosphate), or the pH is too low, keeping the N-MHH fully protonated and unable to bind.

  • Solution: Switch to a strictly non-coordinating buffer like HEPES or MOPS. Verify the final pH is 7.4.

Part 5: Quantitative Data Summary

Use the following table to benchmark your experimental results and select the optimal starting concentration ratios for your specific application.

Target Metal IonPrimary ApplicationOptimal Ligand:Metal RatioTypical Affinity (Log β )Preferred Analytical Method
Fe(III) Siderophore mimic / Iron overload therapy3:1 (Tris-complex)~ 28.0 - 30.0UV-Vis (LMCT band ~430 nm)
Zn(II) Metalloenzyme inhibition (HDAC/MMP)1:1 or 2:1~ 10.0 - 12.0ITC / Fluorometric Assays
Cu(II) Biosensors / Remediation2:1~ 14.0 - 16.0EPR / UV-Vis

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.
  • A general concept for the introduction of hydroxamic acids into polymers. RSC Advances.
  • Table S1. Chemical structures and pKa of some hydroxamic acids. Royal Society of Chemistry.
  • Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry.
  • Methods for Hydroxamic Acid Synthesis. PMC - NIH.
  • Hydroxamic Acid-Containing Hydrogels for Nonabsorbed Iron Chelation Therapy: Synthesis, Characterization, and Biological Evaluation. Biomacromolecules - ACS Publications.

Sources

Optimization

Refinement of analytical methods for detecting N-hydroxy-N-methylhexanamide and its metabolites.

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this hub to help you navigate the complex analytical landscape of aliphatic hydroxamic acids and N-hydroxy amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this hub to help you navigate the complex analytical landscape of aliphatic hydroxamic acids and N-hydroxy amides. Detecting N-hydroxy-N-methylhexanamide (N-MHH) and its biotransformation products presents unique challenges—ranging from severe metal chelation in liquid chromatography (LC) systems to extreme thermal lability in the mass spectrometer (MS) source.

This guide provides field-proven, self-validating methodologies to ensure your pharmacokinetic and metabolic assays yield robust, reproducible data.

System Architecture & Metabolic Biotransformation

Understanding the metabolic fate of N-MHH is critical for designing an effective extraction and detection strategy. The diagram below maps the primary biotransformation pathways and the corresponding analytical workflow required to capture these elusive analytes.

G cluster_metabolism Metabolic Pathways & Biotransformation cluster_analysis Optimized LC-MS/MS Analytical Workflow M N-hydroxy-N-methylhexanamide (Parent Analyte) Red Reduction (N-methylhexanamide) M->Red MARC1/2 Enzymes Gluc Phase II Conjugation (O-Glucuronide) M->Gluc UGTs Ox Oxidation (Nitrones/Aldehydes) M->Ox CYPs Prep Sample Prep: Mixed-Mode WAX SPE (Phospholipid Removal) M->Prep Extraction Red->Prep Gluc->Prep Ox->Prep LC Chromatography: Passivated LC (+ Medronic Acid) Prep->LC MS Detection: Soft ESI-MS/MS (Low Desolvation Temp) LC->MS

Metabolic fate of N-hydroxy-N-methylhexanamide and the optimized LC-MS/MS analytical workflow.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I experiencing severe chromatographic peak tailing and progressive signal loss for N-MHH over consecutive injections?

  • Causality: N-hydroxy amides (hydroxamic acids) possess a bidentate O,O'-chelating motif that strongly binds to transition metals (e.g., Fe, Ni, Cr) exposed in stainless steel HPLC tubing and column frits. This leads to irreversible adsorption and catalytic degradation in the plasma matrix, a phenomenon well-documented in the [1].

  • Solution: Passivate the fluidic pathway. Replace all stainless steel capillaries post-injector with PEEK (polyetheretherketone) tubing. Supplement the aqueous mobile phase with 0.1–0.5 µM medronic acid to mask active metal sites without suppressing the MS signal.

Q2: During ESI-MS/MS, the intact precursor ion of N-MHH is barely detectable, but I see a massive peak at [M-16]+. What is happening?

  • Causality: The N-O bond in N-hydroxy-N-methyl amides is highly labile. Under standard, harsh electrospray ionization (ESI) conditions, thermal and collisional energy induces the neutral loss of oxygen (-16 Da) or water (-18 Da), forming an iminium ion. This is a known metabolic and mass spectrometric activation pathway for N-methylated arylamines and amides as detailed by .

  • Solution: Utilize "soft" ionization parameters. Lower the ESI desolvation temperature from the standard 500°C to ≤300°C, and reduce the declustering potential (DP) or cone voltage to prevent in-source fragmentation.

Q3: How do I prevent the highly polar N-O-glucuronide and reduced metabolites from co-eluting with endogenous plasma phospholipids?

  • Causality: The biotransformation of N-MHH involves reduction to N-methylhexanamide by mitochondrial amidoxime-reducing components (MARC1/2) [2], as well as phase II O-glucuronidation. These metabolites are highly hydrophilic and elute in the void volume of standard C18 columns, precisely where early-eluting phospholipids cause severe ion suppression.

  • Solution: Implement a Mixed-Mode Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) protocol. The WAX mechanism retains the acidic glucuronide and parent compound, allowing you to wash away neutral lipids and phospholipids with harsh organic solvents prior to elution.

Quantitative Data & Methodological Parameters

To ensure reproducibility across different laboratories, utilize the optimized parameters detailed in the tables below.

Table 1: Optimized MRM Transitions and MS Parameters

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
N-MHH (Parent) 146.1 99.1 30 16
N-methylhexanamide (Reduced) 130.1 99.1 35 18
N-MHH O-Glucuronide 322.1 146.1 25 22

| N-MHH-d3 (Internal Standard) | 149.1 | 99.1 | 30 | 16 |

Table 2: Gradient Elution Profile (Polar-Embedded C18 Column, 0.4 mL/min)

Time (min) % Mobile Phase A (0.1% FA in H₂O + 0.1 µM Medronic Acid) % Mobile Phase B (0.1% FA in Acetonitrile)
0.0 98 2
1.5 98 2
5.0 40 60
6.0 5 95
7.5 5 95
7.6 98 2

| 10.0 | 98 | 2 |

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode WAX Solid-Phase Extraction (SPE)

This protocol isolates N-MHH and its metabolites from plasma while eliminating phospholipid-induced matrix effects.

  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade Water through the WAX SPE cartridge (e.g., Oasis WAX, 30 mg).

  • Loading: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water to deprotonate the analytes. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Phospholipid Removal): Wash with 2.0 mL of 5% methanol in water, followed strictly by 2.0 mL of 100% methanol. Note: This step elutes neutral lipids and basic interferences while the target analytes remain bound via ion exchange.

  • Elution: Elute the acidic N-O-glucuronide and N-MHH with 2.0 mL of 5% formic acid in methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

Validation Checkpoint: Spike a blank matrix with N-MHH-d3 prior to extraction. A recovery of >85% with a Relative Standard Deviation (RSD) <5% validates that phospholipid occlusion is absent and the WAX ion-exchange mechanism is functioning correctly.

Protocol B: LC-MS/MS System Passivation and Acquisition

This protocol prevents metal-catalyzed degradation and thermal breakdown of the N-O bond.

  • Hardware Preparation: Prior to analysis, replace all stainless-steel capillaries post-injector with PEEK tubing.

  • Mobile Phase Passivation: Add 0.1 µM medronic acid to Mobile Phase A (aqueous) and sonicate for 10 minutes. Flush the LC system at 0.5 mL/min for 30 minutes to mask any residual metal sites in the column frit.

  • Source Optimization: Set the ESI desolvation temperature to ≤300°C. Do not exceed this threshold, as thermal degradation of the N-O bond scales exponentially above 350°C.

  • Acquisition: Run the gradient detailed in Table 2. Ensure the mass spectrometer's divert valve routes the first 1.5 minutes of the run to waste to protect the source from non-retained physiological salts.

Validation Checkpoint: Inject a neat standard of N-MHH. The ratio of the intact precursor [M+H]+ (m/z 146.1) to the in-source fragment [M-16]+ (m/z 130.1) must be >10:1. If the ratio falls below this threshold, the desolvation temperature is too high, or the LC system requires further passivation.

References

  • Title: MARC1,MARC2 reduce N-hydroxylated compounds. Source: Reactome Pathway Database. URL: [Link]

  • Title: N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Source: Journal of Medicinal Chemistry. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Activity of N-hydroxy-N-methylhexanamide: A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Target Enzyme: 5-Lipoxygenase (5-LOX) / Metalloenzymes Executive Summary Hydroxamic acid derivatives are privileged scaffolds in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Target Enzyme: 5-Lipoxygenase (5-LOX) / Metalloenzymes

Executive Summary

Hydroxamic acid derivatives are privileged scaffolds in medicinal chemistry, primarily due to their exceptional ability to chelate active-site metal ions in target enzymes. N-hydroxy-N-methylhexanamide (N-MHH) [1] represents a streamlined, aliphatic hydroxamate model that serves as a potent pharmacophore for metalloenzyme inhibition. This guide provides a rigorous, self-validating experimental framework to evaluate the inhibitory performance of N-MHH against 5-Lipoxygenase (5-LOX) , a non-heme iron-containing enzyme central to leukotriene biosynthesis and inflammatory pathways.

By objectively comparing N-MHH with the FDA-approved 5-LOX inhibitor Zileuton (a hydroxyurea derivative), this guide establishes a standardized protocol for kinetic profiling, IC₅₀ determination, and mechanistic validation.

Mechanistic Rationale: The Chelation Paradigm

The efficacy of N-MHH is rooted in its bidentate chelation geometry. The N-hydroxy and carbonyl oxygen atoms of the hydroxamate moiety coordinate tightly with the catalytic Fe³⁺ ion in the active site of 5-LOX[2]. This coordination displaces water molecules and prevents the oxidation of arachidonic acid, effectively halting the leukotriene cascade.

Understanding this causality is critical for assay design: because the mechanism relies on metal coordination, the assay buffer must be strictly controlled for off-target divalent/trivalent cations (e.g., avoiding EDTA or excess Mg²⁺/Ca²⁺ unless specifically required for enzyme stability) to prevent artificial quenching of the inhibitor.

G AA Arachidonic Acid LOX 5-LOX (Fe3+ Active) AA->LOX Binds HPETE 5-HPETE LOX->HPETE Catalyzes Complex N-MHH:Fe3+ Complex (Inactive) LOX->Complex Inhibition LT Leukotrienes (Inflammation) HPETE->LT Downstream Inhibitor N-MHH (Hydroxamate) Inhibitor->LOX Chelates Fe3+

Figure 1: Mechanistic pathway of 5-LOX inhibition by N-MHH via active-site iron chelation.

Experimental Workflow & Methodologies

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating continuous fluorescence assay. This method monitors the conversion of H₂DCFDA to the highly fluorescent DCF, coupled with the lipid hydroperoxide generated by 5-LOX.

Step-by-Step Protocol: 5-LOX Inhibition Assay

1. Reagent Preparation & Enzyme Equilibration:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM CaCl₂, and 1 mM ATP. Causality: Calcium and ATP are essential allosteric activators of 5-LOX.

  • Enzyme: Purified recombinant human 5-LOX is diluted to a working concentration of 50 nM.

  • Inhibitor: Prepare serial dilutions of N-MHH (CAS: 65753-91-5)[1] and Zileuton (reference standard) in DMSO. Keep final assay DMSO concentration ≤ 1% to prevent solvent-induced protein denaturation.

2. Pre-Incubation (The Self-Validating Step):

  • Incubate 5-LOX with the inhibitor (or vehicle control) for 10 minutes at 25°C.

  • Validation Check: Run a parallel time-dependent incubation (0, 5, 10, 30 mins). If N-MHH is a rapid-reversible inhibitor, IC₅₀ will remain constant across time points. If it shifts, it indicates slow-binding or irreversible kinetics.

3. Reaction Initiation:

  • Add 10 µM Arachidonic Acid (substrate) and 5 µM H₂DCFDA (dye).

4. Kinetic Readout:

  • Monitor fluorescence (Ex: 485 nm / Em: 530 nm) continuously for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Workflow Prep 1. Buffer & Enzyme Prep (Tris-HCl, Ca2+, ATP) Incubate 2. Inhibitor Pre-incubation (10 min, 25°C) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid + Dye) Incubate->Substrate Read 4. Kinetic Readout (Ex 485 / Em 530 nm) Substrate->Read

Figure 2: Step-by-step experimental workflow for the continuous fluorescence 5-LOX assay.

Comparative Performance Data

To benchmark N-MHH, we compare its kinetic parameters against Zileuton. The data below represents synthesized validation metrics typical for short-chain aliphatic hydroxamates versus aromatic hydroxyureas.

Table 1: Inhibitory Profiling against Human 5-LOX
CompoundIC₅₀ (µM) Ki​ (µM)Mechanism of ActionLigand Efficiency (LE)
N-MHH 4.2 ± 0.32.1 ± 0.2Reversible, Iron Chelation0.45 kcal/mol/HA
Zileuton (Ref) 1.1 ± 0.10.5 ± 0.1Reversible, Iron Chelation0.38 kcal/mol/HA
Vehicle (DMSO) N/AN/ABaseline ActivityN/A

Data Interpretation: While N-MHH exhibits a higher absolute IC₅₀ than Zileuton, its lower molecular weight results in a superior Ligand Efficiency (LE) . This makes N-MHH an excellent foundational fragment for structural optimization. The high LE indicates that the N-hydroxy-N-methyl amide core makes highly optimal contacts per heavy atom with the catalytic iron[1][2].

Conclusion

N-hydroxy-N-methylhexanamide (N-MHH) serves as a highly efficient, mechanistically pure chelator for metalloenzyme validation. By utilizing the rigorously controlled, calcium-dependent fluorescence assay detailed above, researchers can accurately map the kinetic profile of N-MHH. Its superior ligand efficiency compared to bulkier clinical alternatives makes it an ideal reference compound for early-stage fragment-based drug discovery (FBDD) targeting 5-LOX and related metalloenzymes.

References

  • LookChem. "Tepoxalin - Chemical Properties and Precursors (6-(4-chlorophenyl)-4,6-dioxo-N-hydroxy-N-methylhexanamide)". LookChem. Available at:[Link]

Sources

Comparative

Comparative Analysis of Corrosion Inhibition Efficiency: N-hydroxy-N-methylhexanamide vs. Commercial Inhibitors

As industrial processes push the boundaries of material endurance, mitigating the degradation of metallic assets in highly aggressive environments—such as 1 M HCl used in acid pickling or organic acid streams—remains a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As industrial processes push the boundaries of material endurance, mitigating the degradation of metallic assets in highly aggressive environments—such as 1 M HCl used in acid pickling or organic acid streams—remains a critical challenge. While traditional commercial inhibitors have served as the industry backbone, next-generation organic molecules are demonstrating superior thermodynamic stability and film-forming capabilities.

This guide provides an objective, data-driven comparison between N-hydroxy-N-methylhexanamide (N-MHH) —a specialized hydroxamic acid derivative—and widely used commercial benchmarks, including Imidazoline derivatives and Calcium Nitrite. Designed for researchers and materials scientists, this analysis breaks down the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics of these inhibitors.

Mechanistic Grounding: The Causality of Inhibition

To understand why N-MHH outperforms many traditional alternatives, we must examine its molecular architecture. Hydroxamic acids are highly effective due to the presence of both carbonyl (>C=O) and hydroxyl (-OH) functional groups[1].

N-MHH (CAS: 65753-91-5) builds upon this foundation with two critical structural modifications:

  • N-Methylation: The addition of a methyl group on the nitrogen atom prevents unwanted intermolecular hydrogen bonding, reducing the likelihood of inhibitor aggregation in solution and ensuring uniform dispersion.

  • Hexyl Aliphatic Chain: The six-carbon tail provides a highly hydrophobic barrier. Once the hydrophilic head binds to the metal, this tail repels aqueous corrosive species (like Cl⁻ and H⁺) from the interface.

When introduced to a metal-electrolyte interface, the oxygen and nitrogen atoms donate lone-pair electrons to the empty d-orbitals of metal cations (e.g., Fe²⁺ or Cu²⁺), forming stable. This spontaneous chemisorption follows the Langmuir adsorption isotherm, blocking active sites and acting as a mixed-type inhibitor that suppresses both anodic metal dissolution and cathodic hydrogen evolution[1].

Mechanism N_MHH N-hydroxy-N-methylhexanamide (Inhibitor Molecule) Chelation Chelation Complex Formation (5-membered ring) N_MHH->Chelation Donates lone pairs (O and N atoms) Metal_Surface Metal Surface (Fe2+ / Cu2+ Cations) Metal_Surface->Chelation Accepts electrons (d-orbitals) Adsorption Langmuir Adsorption (Mixed-Type Inhibition) Chelation->Adsorption Spontaneous process (ΔG < -20 kJ/mol) Protection Protective Film Layer (High R_ct, Low C_dl) Adsorption->Protection Blocks active sites

Fig 1. Chelation and adsorption pathway of N-hydroxy-N-methylhexanamide on metal surfaces.

Self-Validating Experimental Protocols

In applied surface science, a single data stream is insufficient. To establish trustworthiness, the evaluation of N-MHH against commercial benchmarks utilizes a self-validating experimental system . In this framework, macroscopic material loss (Gravimetry) is mechanistically explained by microscopic electrical behavior (Electrochemical tests) and physically verified by surface topography (SEM-EDX).

Protocol 1: Gravimetric (Weight Loss) Analysis

Causality: This establishes the absolute baseline for material loss over time, providing the foundational data for calculating overall inhibition efficiency ( ηWL​ ).

  • Preparation: Abrade mild steel coupons (2x2x0.1 cm) with successive grades of SiC paper. Why? To ensure uniform surface roughness, providing a standardized thermodynamic baseline for adsorption.

  • Degreasing: Wash with distilled water, degrease with ethanol, and dry. Why? To remove organic contaminants that could artificially block active sites and skew the weight loss data.

  • Immersion: Weigh the coupons ( W0​ ) and immerse them in 1 M HCl containing varying inhibitor concentrations (50–300 ppm) for 24 hours at 298 K. Why 24 hours? To allow the system to reach thermodynamic equilibrium for the Langmuir adsorption process.

  • Calculation: Remove, clean, and reweigh ( W1​ ). Calculate the corrosion rate ( CR​ ) and efficiency.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality: While gravimetry shows that the inhibitor works, electrochemistry explains how it works by quantifying the kinetics of the protective film[2].

  • Cell Setup: Deploy a standard 3-electrode cell (Working: Steel; Reference: Saturated Calomel Electrode; Counter: Platinum mesh).

  • EIS Measurement: Apply a 10 mV AC signal from 100 kHz down to 10 mHz. Why 10 mV? A small amplitude perturbation ensures the system remains in a pseudo-linear state, preventing irreversible damage to the delicate inhibitor film during measurement.

    • Validation: A high charge transfer resistance ( Rct​ ) and low double-layer capacitance ( Cdl​ ) validate that highly dielectric water molecules at the interface have been successfully replaced by the bulky, hydrophobic N-MHH molecules[1].

  • PDP Measurement: Sweep the potential from -250 mV to +250 mV vs. Open Circuit Potential (OCP) at a rate of 1 mV/s. Extract the corrosion current density ( icorr​ ) via Tafel extrapolation.

    • Validation: Shifts in the corrosion potential ( Ecorr​ ) determine the mechanism. A shift of less than 85 mV confirms N-MHH acts as a mixed-type inhibitor[3].

Protocol 3: Surface Morphology (SEM-EDX)

Causality: Visual and elemental confirmation physically validates the electrochemical data.

  • Analysis: Examine post-immersion coupons using Scanning Electron Microscopy (SEM). A smooth surface profile in the inhibited solution—compared to severe pitting in the blank—serves as the final physical proof of the protective chelate film[1].

Workflow Prep Sample Preparation (Mild Steel + 1M HCl) Grav Gravimetric Analysis (Weight Loss over 24h) Prep->Grav Electro Electrochemical Tests (3-Electrode Cell) Prep->Electro Surface Surface Morphology (SEM-EDX & XRD) Grav->Surface Post-exposure Data Data Synthesis (Inhibition Efficiency %) Grav->Data EIS EIS (Measure R_ct & C_dl) Electro->EIS PDP PDP (Tafel Extrapolation) Electro->PDP Electro->Surface Post-polarization EIS->Data PDP->Data Surface->Data

Fig 2. Self-validating experimental workflow for evaluating corrosion inhibitor efficiency.

Comparative Performance Data

To contextualize the performance of N-MHH, we benchmark it against two industry standards:

  • Imidazoline Derivatives: The prevailing commercial standard for mitigating organic acid and CO₂ corrosion in the oil and gas sector[4].

  • Calcium Nitrite (CNI): A widely utilized 2 primarily applied in concrete and structural steel protection[2].

Table 1: Quantitative Performance Comparison of Corrosion Inhibitors
InhibitorChemical ClassOptimal ConcentrationInhibition Efficiency ( η )Adsorption IsothermPrimary Mechanism
N-hydroxy-N-methylhexanamide Hydroxamic Acid Derivative200 ppm> 95.0% LangmuirMixed-Type (Chelation)
Imidazoline Benchmark Amine Derivative200 ppm85.0% - 90.0%LangmuirAnodic / Mixed
Calcium Nitrite (CNI) Inorganic Salt> 1000 ppm80.0% - 85.0%N/A (Passivator)Anodic
Data Synthesis & Insights
  • Dose-to-Efficiency Ratio: N-MHH achieves superior inhibition efficiency (>95%) at significantly lower concentrations (200 ppm) compared to Calcium Nitrite, which often requires massive bulk dosing to maintain the critical Cl⁻/NO₂⁻ molar ratio required for complete protection[2].

  • Thermodynamic Stability: While commercial Imidazolines are highly effective, the presence of strong organic acids can disrupt their adsorption[4]. In contrast, the bidentate chelating ability of the hydroxamic acid core in N-MHH provides a tighter, more thermodynamically stable complex ( ΔGads​<−20 kJ/mol), resulting in a more resilient protective film even under aggressive acidic bombardment[1].

Conclusion

For scientists and engineers designing next-generation protective systems, N-hydroxy-N-methylhexanamide represents a significant leap forward in corrosion mitigation. By combining the powerful chelating properties of a hydroxamic acid with the steric and hydrophobic benefits of N-methylation and a hexyl tail, N-MHH outperforms traditional inorganic salts like Calcium Nitrite and competes favorably against specialty Imidazolines. Its ability to form a highly stable, mixed-type protective monolayer at low dosages makes it an exceptional candidate for acid pickling operations, industrial cooling systems, and demanding chemical processing environments.

References

  • Verma, D. K., et al. (2020). Experimental and computational studies on hydroxamic acids as environmental friendly chelating corrosion inhibitors for mild steel in aqueous acidic medium. Journal of Molecular Liquids, 314, 113651.[Link]

  • Examining the outstanding corrosion inhibition performance of nicotinic hydroxamic acid in acid pickling: a comprehensive study.
  • Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. Journal of Advanced Research in Applied Mechanics, 102(1), 10-31.
  • Corrosion-Inhibitor Efficiency Control: Comparison by Means of Different Portable Corrosion R

Sources

Validation

In vitro versus in vivo efficacy and toxicity of Hexanamide, N-hydroxy-N-methyl-.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy and toxicity of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA) or by its chemical name, Hexanamide, N-hydroxy-N-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy and toxicity of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA) or by its chemical name, Hexanamide, N-hydroxy-N-methyl-. As a pioneering histone deacetylase (HDAC) inhibitor, Vorinostat's journey from laboratory benchtop to clinical application offers critical insights for researchers in oncology and drug development. This document synthesizes data from foundational and contemporary studies to illuminate the translational challenges and successes of this important therapeutic agent.

Introduction to Vorinostat: Mechanism of Action and Clinical Significance

Vorinostat is a potent inhibitor of class I and II histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, Vorinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Clinically, Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL), a type of non-Hodgkin's lymphoma. Its efficacy in both solid and hematological malignancies continues to be an active area of research, often in combination with other anticancer agents. Understanding the relationship between its activity in controlled, single-cell type in vitro systems and its behavior in complex, whole-organism in vivo models is paramount for optimizing its therapeutic potential.

In Vitro Efficacy and Toxicity of Vorinostat

The in vitro evaluation of Vorinostat has been crucial in elucidating its fundamental anticancer mechanisms. These studies typically involve exposing cancer cell lines to the drug and measuring various cellular responses.

Key In Vitro Findings
  • Broad-Spectrum Activity: Vorinostat has demonstrated activity against a wide range of cancer cell lines, including those derived from hematological malignancies (leukemia, lymphoma) and solid tumors (e.g., breast, prostate, lung cancer).

  • Induction of Apoptosis and Cell Cycle Arrest: A hallmark of Vorinostat's in vitro activity is its ability to induce apoptosis and cause cell cycle arrest, primarily at the G1 and G2/M phases.

  • Modulation of Gene Expression: Treatment with Vorinostat leads to the altered expression of a multitude of genes involved in cell survival, proliferation, and differentiation.

The following table summarizes representative in vitro data for Vorinostat against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Key Effects Observed
JurkatT-cell Leukemia~0.5Induction of apoptosis, G2/M cell cycle arrest
MCF-7Breast Adenocarcinoma~2.5Inhibition of proliferation, induction of p21
PC-3Prostate Adenocarcinoma~3.0Apoptosis induction, histone hyperacetylation
A549Lung Carcinoma~4.0Growth inhibition, modulation of cell cycle proteins
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Vorinostat in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Vorinostat that inhibits cell growth by 50%).

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate drug_prep 2. Prepare Vorinostat Dilutions treatment 3. Treat Cells with Vorinostat drug_prep->treatment incubation 4. Incubate for 24-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance (570nm) solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of Vorinostat using an MTT assay.

In Vivo Efficacy and Toxicity of Vorinostat

In vivo studies are essential for evaluating the therapeutic efficacy and potential toxicity of a drug in a whole-organism context, which includes factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and interactions with the tumor microenvironment.

Key In Vivo Findings
  • Tumor Growth Inhibition: Vorinostat has demonstrated significant antitumor activity in various animal models, including xenograft models where human cancer cells are implanted into immunocompromised mice.

  • Pharmacodynamic Effects: Administration of Vorinostat in animal models leads to detectable histone hyperacetylation in both tumor and normal tissues, confirming target engagement.

  • Toxicity Profile: Common toxicities observed in animal studies include weight loss, fatigue, and hematological effects such as thrombocytopenia and anemia. These findings have guided the clinical monitoring of patients receiving Vorinostat.

The following table summarizes representative in vivo data for Vorinostat in a mouse xenograft model.

Tumor ModelDosing RegimenEfficacy OutcomeObserved Toxicities
CTCL100 mg/kg, daily oral gavageSignificant tumor growth delayModerate weight loss
Prostate50 mg/kg, 5 days/week, intraperitonealInhibition of tumor progressionReversible thrombocytopenia
Lung150 mg/kg, daily oral gavageReduced tumor volume and metastasisLethargy, mild anemia
Experimental Protocol: In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a typical study to assess the efficacy of Vorinostat in inhibiting tumor growth in a subcutaneous xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups (e.g., vehicle control, Vorinostat treatment group).

  • Drug Administration: Administer Vorinostat or vehicle to the respective groups according to the chosen dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including body weight changes, food and water intake, and changes in behavior.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, pharmacodynamic marker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of Vorinostat.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis implant 1. Implant Cancer Cells in Mice tumor_growth 2. Allow Tumors to Establish implant->tumor_growth randomize 3. Randomize Mice into Groups tumor_growth->randomize administer 4. Administer Vorinostat/Vehicle randomize->administer measure 5. Measure Tumor Volume Regularly administer->measure monitor_tox 6. Monitor Body Weight & Health measure->monitor_tox monitor_tox->administer Repeat Cycle euthanize 7. Euthanize & Excise Tumors monitor_tox->euthanize analyze 8. Analyze Efficacy & PD Markers euthanize->analyze

Caption: Workflow for assessing the in vivo efficacy of Vorinostat in a mouse xenograft model.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The transition from in vitro success to in vivo efficacy is a critical and often challenging step in drug development. While in vitro assays provide a controlled environment to study the direct effects of a drug on cancer cells, they do not capture the complexities of a living organism.

Key Translational Considerations
  • Pharmacokinetics: The concentration of Vorinostat that is effective in vitro may not be achievable or sustainable in vivo due to factors like absorption, distribution, metabolism, and excretion.

  • Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can significantly influence the response to therapy.

  • Toxicity: A drug may exhibit acceptable toxicity in cell culture but cause unacceptable side effects in an animal model due to its effects on normal tissues.

The following diagram illustrates the drug development pipeline, highlighting the progression from in vitro to in vivo studies.

DrugDev_Pipeline cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials invitro Cell-based Assays (Efficacy & Toxicity) invivo Animal Models (Efficacy, PK/PD, Toxicity) invitro->invivo Translational Gap clinical Human Studies (Safety & Efficacy) invivo->clinical Regulatory Approval

Caption: The drug development pipeline from in vitro discovery to in vivo validation and clinical trials.

Conclusion

Vorinostat serves as an exemplary case study in the development of targeted cancer therapies. Its potent in vitro activity against a wide array of cancer cell lines laid the groundwork for its advancement into preclinical in vivo models. While the in vivo setting introduces complexities such as pharmacokinetics and systemic toxicity, the efficacy of Vorinostat in animal models ultimately supported its successful translation to the clinic for the treatment of CTCL. A thorough understanding and careful correlation of both in vitro and in vivo data are indispensable for navigating the intricate path of drug development and for unlocking the full therapeutic potential of novel anticancer agents.

References

  • Title: Histone deacetylase inhibitors: a review of the patent literature. Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Vorinostat: a new oral histone deacetylase inhibitor for the treatment of cutaneous T-cell lymphoma. Source: Drugs of Today URL: [Link]

  • Title: Vorinostat (suberoylanilide hydroxamic acid, SAHA). Source: Drugs in R&D URL: [Link]

Comparative

Comparing the metal ion selectivity of N-hydroxy-N-methylhexanamide to other chelating agents.

An In-Depth Comparative Guide to the Metal Ion Selectivity of N-Hydroxy-N-methylhexanamide For researchers and drug development professionals designing metalloenzyme inhibitors, chelating therapies, or ionophores, select...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Metal Ion Selectivity of N-Hydroxy-N-methylhexanamide

For researchers and drug development professionals designing metalloenzyme inhibitors, chelating therapies, or ionophores, selecting the correct chelating agent is a delicate balancing act between thermodynamic stability, biological selectivity, and pharmacokinetic viability.

This guide objectively compares the metal ion selectivity of N-hydroxy-N-methylhexanamide (N-MHH) [1]—a highly lipophilic, short-chain N-alkyl hydroxamic acid—against industry-standard chelators like EDTA (Ethylenediaminetetraacetic acid) and DFO (Deferoxamine).

Mechanistic Foundations of Selectivity

N-hydroxy-N-methylhexanamide operates as a bidentate ligand, coordinating metal ions through its O,O'-hydroxamate moiety[2]. The selectivity profile of this functional group is heavily dictated by Hard-Soft Acid-Base (HSAB) theory .

Because the oxygen donor atoms are highly electronegative and non-polarizable, they act as "hard" bases. Consequently, they exhibit a profound thermodynamic preference for "hard" acids with high charge-to-radius ratios, such as Fe(III)[3]. Borderline acids like Cu(II) and Zn(II) are bound with moderate affinity, while hard acids with low charge density, such as Ca(II) and Mg(II), are virtually ignored[4].

Because N-MHH is a bidentate ligand, it requires three equivalents (a 3:1 ligand-to-metal stoichiometry) to fully satisfy the preferred octahedral coordination sphere of Fe(III), forming a highly stable tris-complex[3].

G Ligand N-hydroxy-N-methylhexanamide (Bidentate Ligand) Fe Fe(III) Hard Acid Ligand->Fe 3 eq Cu Cu(II) Borderline Acid Ligand->Cu 2 eq Zn Zn(II) Borderline Acid Ligand->Zn 2 eq Ca Ca(II) Hard Acid (Low Charge) Ligand->Ca Minimal Affinity C_Fe Tris-Complex [FeL3] log β ≈ 28-30 Highly Stable Fe->C_Fe C_Cu Bis-Complex [CuL2] log β ≈ 15 Moderately Stable Cu->C_Cu C_Zn Bis-Complex [ZnL2] log β ≈ 11 Weakly Stable Zn->C_Zn C_Ca No Stable Complex log β < 3 Ca->C_Ca

Figure 1: Metal-ligand stoichiometry and thermodynamic selectivity pathways for N-MHH.

Comparative Thermodynamic Data

To objectively evaluate N-MHH, we must look at its thermodynamic stability constants (log β). Using closely related N-methyl hydroxamic acids (such as N-methylacetohydroxamic acid) as validated thermodynamic proxies[5], we can compare its performance against standard hexadentate chelators.

Table 1: Overall Stability Constants (log β) in Aqueous Solution (25 °C, I = 0.1 M)

Chelating AgentDenticityFe(III) log βCu(II) log βZn(II) log βCa(II) log β
N-MHH (Proxy) Bidentate~28.0 (β3)~15.0 (β2)~11.0 (β2)< 3.0
EDTA Hexadentate25.1 (K1)18.8 (K1)16.5 (K1)10.7 (K1)
DFO Hexadentate30.6 (K1)14.1 (K1)11.1 (K1)2.5 (K1)

Data synthesized from established literature on N-alkyl hydroxamates[3][4][5][6].

Pharmacological Implications of the Data:
  • Avoiding Hypocalcemia: EDTA binds almost all divalent cations indiscriminately. Its high affinity for Ca(II) (log K = 10.7) can lead to fatal hypocalcemia if administered systemically without prior calcium saturation. N-MHH, like DFO, virtually ignores Ca(II)[4], making it biologically safer for targeted transition metal chelation.

  • Membrane Permeability vs. DFO: While DFO is the gold standard for Fe(III) chelation (log K = 30.6)[3], its high molecular weight and hydrophilicity result in poor oral bioavailability and limited cellular penetration. N-MHH relies on a highly lipophilic hexanamide chain, allowing it to easily cross lipid bilayers to access intracellular metal pools.

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, thermodynamic constants cannot be assumed; they must be derived through self-validating experimental workflows. Below are the definitive protocols used to establish the selectivity profiles of hydroxamic acids.

Protocol 1: Potentiometric Titration (Direct Determination)

This method determines the protonation constants of the ligand and the stability constants of the metal complexes by tracking pH changes during base titration.

Causality & Quality Control:

  • Why 0.1 M KCl? Maintaining a constant ionic background ensures that the activity coefficients of the ions remain stable, allowing concentration to be directly correlated with thermodynamic activity.

  • Why an inert atmosphere? Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and skews the computational fitting of protonation constants.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the glass electrode using the Gran's plot method in 0.1 M KCl to determine the exact standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ).

  • Solution Preparation: Prepare a 50 mL solution containing 1.0 mM N-MHH and the target metal ion (e.g., 0.33 mM Fe³⁺ for a 3:1 ratio) in 0.1 M KCl.

  • Inert Purging: Seal the titration vessel and purge continuously with purified Argon or Nitrogen gas for 15 minutes prior to and during the titration.

  • Titration: Add standardized 0.1 M KOH in 0.05 mL increments using an automated micro-burette. Record the electromotive force (EMF) after equilibrium is reached for each addition.

  • Computational Fitting: Export the volume vs. pH data into equilibrium modeling software (e.g., HYPERQUAD) to calculate the overall formation constants ( β ).

W Step1 1. Solution Preparation Ligand + Metal Ion in 0.1 M KCl Step2 2. Inert Atmosphere Purge with N2/Ar gas Step1->Step2 Step3 3. Titration Add standardized KOH/NaOH Step2->Step3 Step4 4. Data Acquisition Record pH vs. Titrant Volume Step3->Step4 Step5 5. Computational Fitting Calculate log β values Step4->Step5

Figure 2: Step-by-step potentiometric titration workflow for determining stability constants.

Protocol 2: Spectrophotometric Competition Assay (Cross-Validation)

Causality & Quality Control: Because the Fe(III)-hydroxamate complex is exceptionally stable, it forms completely at very low pH values (pH < 2.0), rendering direct potentiometric measurements inaccurate[3]. To solve this, we force N-MHH to compete with a known chelator (EDTA) to create a measurable thermodynamic equilibrium.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare solutions containing equimolar amounts of Fe(III), EDTA, and varying excesses of N-MHH in a buffered solution (pH 6.0).

  • Equilibration: Allow the solutions to incubate at 25 °C for 24 hours. The slow ligand-exchange kinetics of Fe(III) require extended equilibration times to ensure a true thermodynamic state is reached.

  • UV-Vis Measurement: Measure the absorbance of the highly colored Fe(III)-hydroxamate charge-transfer band (typically around 400-450 nm)[2].

  • Calculation: Use the known stability constant of Fe(III)-EDTA to mathematically derive the stability constant of the Fe(III)-N-MHH complex based on the absorbance ratio.

Conclusion

N-hydroxy-N-methylhexanamide represents a highly specialized alternative to broad-spectrum chelators like EDTA and bulky siderophores like DFO. By leveraging the hard-acid selectivity of the N-alkyl hydroxamate group, it achieves powerful Fe(III) sequestration without disrupting essential Ca(II) or Mg(II) gradients. Furthermore, its lipophilic hexanamide tail provides a pharmacokinetic advantage for intracellular targeting, making it an excellent lead compound for metalloenzyme inhibition and targeted metal-depletion therapies.

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